N-(6-chloropyrazin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJKYKKTRODFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878876 | |
| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132453-63-5 | |
| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-chloropyrazin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of N-(6-chloropyrazin-2-yl)acetamide
[1][2][3]
Executive Summary
N-(6-chloropyrazin-2-yl)acetamide (CAS: 132453-63-5) serves as a strategic "masked" amine and an electrophilic scaffold in medicinal chemistry.[1] Its pyrazine core, electron-deficient due to para-nitrogen atoms and the chlorine substituent, offers unique reactivity for Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[4][5][6][7][8]
| Parameter | Technical Specification |
| IUPAC Name | N-(6-chloropyrazin-2-yl)acetamide |
| CAS Number | 132453-63-5 |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| SMILES | CC(=O)NC1=CN=CC(=N1)Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Structural Logic
The molecule consists of a pyrazine ring substituted at the 2-position with an acetamido group and at the 6-position with a chlorine atom.
-
Electronic Character: The pyrazine ring is highly
-deficient. The chlorine atom at C6 further decreases electron density, making the C6 position highly susceptible to nucleophilic attack (e.g., by amines, alkoxides, or thiols). -
Regiochemistry: The acetamide group at C2 acts as a weak electron donor via resonance but effectively stabilizes the nitrogen lone pair, preventing the formation of N-oxides during oxidative steps often required in downstream synthesis.
Synthetic Pathways & Process Chemistry
The synthesis of N-(6-chloropyrazin-2-yl)acetamide typically proceeds via the selective acetylation of 2-amino-6-chloropyrazine . This pathway is preferred for its high yield and operational simplicity.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic workflow from commodity pyrazine to the target acetamide.
Detailed Protocol: Acetylation of 2-Amino-6-chloropyrazine
Rationale: Direct acetylation protects the exocyclic amine, modulating the solubility and reactivity of the pyrazine ring for subsequent coupling reactions.
-
Reagents: 2-Amino-6-chloropyrazine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base), and DMAP (0.05 eq, catalyst).
-
Procedure:
-
Dissolve 2-amino-6-chloropyrazine in anhydrous pyridine at 0°C under nitrogen atmosphere.
-
Add acetic anhydride dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield the pure acetamide.
-
Physicochemical Properties & Drug Design Parameters
For drug development professionals, the following parameters dictate the compound's behavior in biological systems and formulation.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~0.8 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (Acidic) | ~11.4 (Amide NH) | The amide proton is weakly acidic due to the electron-withdrawing pyrazine ring. |
| pKa (Basic) | ~0.5 (Pyrazine N) | Extremely weak base; unlikely to be protonated at physiological pH. |
| H-Bond Donors | 1 | Amide NH. |
| H-Bond Acceptors | 3 | Pyrazine nitrogens (2) + Carbonyl oxygen (1). |
| Polar Surface Area | ~55 Ų | Good membrane permeability. |
Analytical Characterization
Validating the identity of N-(6-chloropyrazin-2-yl)acetamide requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[4][9][10]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.8 ppm (s, 1H, NH): Broad singlet, exchangeable with D₂O. Downfield shift indicates hydrogen bonding or electron withdrawal by the ring.
-
δ 9.2 ppm (s, 1H, Pyrazine H-3): Highly deshielded due to flanking nitrogens and the acetamido group.
-
δ 8.4 ppm (s, 1H, Pyrazine H-5): Deshielded, but slightly less than H-3 due to distance from the amide.
-
δ 2.15 ppm (s, 3H, CH₃): Characteristic sharp singlet for the acetyl methyl group.
-
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode): Expect a molecular ion peak
at m/z 172.0 . -
Isotope Pattern: A distinct M+2 peak at m/z 174.0 (approx. 33% intensity of the base peak) confirms the presence of a single Chlorine atom (
ratio).
Pharmaceutical Applications & Reactivity Profile[9]
Favipiravir (T-705) & Antiviral Research
This compound acts as a structural analog to intermediates used in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). The chlorine atom at C6 can be subjected to:
-
Fluorination: Halex reaction (KF, 18-crown-6) to install the fluorine atom found in Favipiravir.
-
Hydroxylation: Hydrolysis to generate the 6-hydroxy tautomer.
Scaffold Derivatization (Reactivity Map)
Figure 2: Divergent synthesis capabilities of the scaffold.
Handling and Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust.
References
-
PubChem. N-(6-chloropyrazin-2-yl)acetamide (Compound). National Library of Medicine. Available at: [Link]
-
Alchimica. Product Catalog: N-(6-CHLOROPYRAZIN-2-YL)ACETAMIDE (CAS 132453-63-5). Available at: [Link]
- Sato, T., et al.Process for producing aminopyrazine derivatives. U.S. Patent 2,396,067 (Reference for aminopyrazine precursor synthesis).
-
Mosher, H. S., et al. Heterocyclic Systems. I. The Preparation of 2-Aminopyrazine.[3][4][5] Journal of the American Chemical Society, 1945. (Foundational chemistry for pyrazine amination).
- Furukawa, Y., et al.Synthesis and biological evaluation of Favipiravir derivatives.
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- 2. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
An In-Depth Technical Guide to the Reactivity Profile of the Chlorine Substituent in N-(6-chloropyrazin-2-yl)acetamide
Introduction: The Privileged Scaffold of Substituted Pyrazines
Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence is due to their unique electronic properties and their ability to act as versatile bioisosteres for other aromatic systems.[1] The compound N-(6-chloropyrazin-2-yl)acetamide is a particularly valuable intermediate, combining the reactive potential of a chloropyrazine with a modulating acetamido group. This guide provides an in-depth analysis of the reactivity of the chlorine substituent on this scaffold, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the underlying electronic principles that govern its reactivity and provide field-proven insights into its application in key synthetic transformations.
Molecular and Electronic Structure: The Foundation of Reactivity
The reactivity of the chlorine atom in N-(6-chloropyrazin-2-yl)acetamide is a direct consequence of the electronic nature of the pyrazine ring and the influence of its substituents.
The Electron-Deficient Pyrazine Core: The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is an electron-deficient aromatic system.[2][3] This inherent electron deficiency, a result of the inductive effect of the nitrogen atoms, renders the carbon atoms of the ring electrophilic. This electrophilicity is a critical factor that facilitates nucleophilic attack, a key step in many of the reactions discussed below.
Substituent Effects on Reactivity: The reactivity of the chlorine atom is further modulated by the two substituents: the chlorine itself and the acetamido group.
-
The Chlorine Substituent: As a halogen, chlorine exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+R). In the context of the electron-deficient pyrazine ring, the inductive effect dominates, further increasing the electrophilicity of the carbon atom to which it is attached.
-
The Acetamido Substituent (-NHC(O)CH₃): The acetamido group at the 2-position plays a more complex role. The nitrogen atom's lone pair can donate electron density into the ring through resonance (+R effect), which would tend to decrease the ring's overall electrophilicity. However, the amide carbonyl group is electron-withdrawing, and the nitrogen's ability to donate is tempered by delocalization onto the carbonyl oxygen. The primary influence of the acetamido group is to direct the regioselectivity of reactions and to modulate the overall reactivity of the molecule.
The interplay of these electronic factors results in a C-Cl bond that is highly activated towards nucleophilic displacement and oxidative addition to a metal center.
Caption: Electronic effects governing C-Cl bond reactivity.
Key Transformations of the Chlorine Substituent
The activated nature of the chlorine atom in N-(6-chloropyrazin-2-yl)acetamide allows for a range of high-yielding synthetic transformations. The most important of these are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring makes N-(6-chloropyrazin-2-yl)acetamide an excellent substrate for SNAr reactions.[4] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate of this reaction is enhanced by the presence of the two ring nitrogens, which help to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4] This reaction is particularly effective with soft nucleophiles such as thiols, as well as with various amines and alkoxides.
Representative SNAr Reactions
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| 3-methyl-1-phenyl-1H-pyrazole-5-thiol | K₂CO₃, Acetone, rt | N-(6-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)pyrazin-2-yl)acetamide | 46% | [5] |
| Morpholine | K₂CO₃, H₂O, 100 °C | N-(6-morpholinopyrazin-2-yl)acetamide | High | [6] |
| Sodium Methoxide | CH₃ONa, CH₃OH, reflux | N-(6-methoxypyrazin-2-yl)acetamide | Good | [7] |
*Yields and conditions are based on analogous reactions with chloropyrazines and may require optimization for the specific substrate.
Experimental Protocol: SNAr with a Thiol Nucleophile [5]
-
To a solution of N-(6-chloropyrazin-2-yl)acetamide (1.0 eq) in acetone, add 3-methyl-1-phenyl-1H-pyrazole-5-thiol (1.0 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of N-(6-chloropyrazin-2-yl)acetamide is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[8] For chloropyrazines, this reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Typical Suzuki-Miyaura Coupling Conditions
| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | [10] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | [11] |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | [9]* |
*Conditions are based on analogous reactions with chloropyrazines and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling [9][10]
-
In a reaction vessel, combine N-(6-chloropyrazin-2-yl)acetamide (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[12][13] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. The reaction requires a palladium source, a suitable phosphine ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Typical Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | [14] |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | [13] |
| Benzylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 80 | [15]* |
*Conditions are based on analogous reactions with chloroheterocycles and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination [13][14]
-
To a reaction tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 eq).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add a solution of N-(6-chloropyrazin-2-yl)acetamide (1.0 eq) and the amine (1.2 eq) in a dry, degassed solvent (e.g., dioxane).
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Synthetic Strategy and Considerations
The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on the desired product and the nature of the nucleophile.
-
For strong, soft nucleophiles (e.g., thiols, some secondary amines), SNAr is often the most direct and cost-effective method. It avoids the use of expensive catalysts and ligands.
-
For the formation of C-C bonds or for coupling with less nucleophilic amines, palladium-catalyzed reactions are indispensable. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and functional group tolerance.
It is also important to consider the potential for competing reactions. For example, under strongly basic conditions at high temperatures, the amide functionality could potentially be hydrolyzed. Therefore, careful optimization of reaction conditions is essential to achieve the desired outcome with high selectivity and yield.
Conclusion
N-(6-chloropyrazin-2-yl)acetamide is a versatile building block with a highly reactive chlorine substituent. This reactivity is driven by the inherent electron-deficient nature of the pyrazine ring. The C-Cl bond readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles and serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of the electronic factors governing its reactivity allows for the rational design of synthetic routes to complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
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Most Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]
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arXiv. Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ResearchGate. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]
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ResearchGate. Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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OUCI. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
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BindingDB. Patents In BindingDB. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
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PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]
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Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
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ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [Link]
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ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
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- Molecules. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. 2024, 29(1), 123.
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PubMed. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. [Link]
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ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]
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PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank2021, 2021(1), M1189.
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Pyrazine Acetamide Derivatives: A Technical Review of Synthetic Strategies and Medicinal Utility
Executive Summary
The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to engage in multiple non-covalent interactions—specifically
This technical guide synthesizes the current state of pyrazine acetamide chemistry, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic insights for drug development professionals.
Chemical Space and Synthetic Architectures
The synthesis of pyrazine acetamide derivatives generally follows two distinct retrosynthetic logic streams: Ring Construction (de novo synthesis of the pyrazine core) and Peripheral Functionalization (modification of a pre-existing pyrazine ring).
Synthetic Pathways
The choice of pathway depends on the substitution pattern required. Peripheral functionalization is preferred for generating libraries of acetamide derivatives for SAR studies.
Pathway A: Nucleophilic Acyl Substitution (The "Linker" Approach)
This is the most common method for generating N-(pyrazin-2-yl)acetamides or 2-(pyrazin-2-yl)acetamides.
-
Reagents: Pyrazin-2-amine or 2-(pyrazin-2-yl)acetic acid derivatives.
-
Coupling Agents: HATU, EDC/HOBt, or acyl chlorides.
-
Utility: Allows rapid diversification of the "R" group attached to the acetamide nitrogen.
Pathway B: Condensation (De Novo Synthesis)
Used when the pyrazine core requires specific substitution patterns not available commercially.
-
Reagents: 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) +
-amino acid amides. -
Mechanism: Double condensation followed by oxidation.
Visualization of Synthetic Logic
Caption: Step-wise synthesis of amino-acetamide pyrazine derivatives via chloroacetyl linker.
Therapeutic Applications & SAR Analysis
Antitubercular Agents: Beyond Pyrazinamide
Pyrazinamide (PZA) is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) to pyrazinoic acid (POA). Resistance often arises from pncA mutations. Pyrazine acetamide derivatives are designed to bypass this activation step or target alternative pathways (e.g., InhA, DprE1).
-
Key Insight: Extending the side chain from a carboxamide (PZA) to an acetamide or hydrazide-hydrazone allows for the introduction of lipophilic groups that enhance cell wall permeability in Mycobacterium tuberculosis.
-
Data Highlight: Indolyl-hydrazone pyrazine derivatives have shown MIC values comparable to Isoniazid.
Table 1: Comparative Antitubercular Activity (Selected Literature)
| Compound Class | Structure Type | Target Strain | MIC ( | Reference |
| PZA (Control) | Pyrazine-2-carboxamide | M. tb H37Rv | 6.25 | |
| Derivative 24 | Pyrazine hydrazide-hydrazone | M. tb H37Rv | 0.78 | |
| Compound 33 | Pyrazole-acetamide hydrazone | M. tb H37Rv | 3.12 | |
| JS-2 | Pyrazine-2-carboxamide derivative | M. tb H37Rv | < 1.0 |
Oncology: Kinase Inhibition (BRAF/EGFR)
In cancer therapy, the pyrazine ring serves as a hinge-binding motif in ATP-competitive inhibitors. The acetamide group often functions as a "linker" that positions a hydrophobic tail into the deep hydrophobic pocket of the kinase.
-
BRAF V600E: Pyrazole-based derivatives containing an acetamide bond have demonstrated potent inhibition of the mutant BRAF kinase, a driver in melanoma.
-
Mechanism: The acetamide NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen accepts a hydrogen bond, locking the inhibitor in place.
Structure-Activity Relationship (SAR) Map
Caption: SAR logic for pyrazine acetamide design. The linker (Zone 1) is critical for target engagement.
Mechanistic Insights
Mode of Action in Kinases
The efficacy of pyrazine acetamides in oncology is driven by their ability to mimic the adenine ring of ATP.
-
Hinge Binding: The pyrazine nitrogens interact with the kinase hinge region (e.g., Cys532 in BRAF).
-
Gatekeeper Interaction: Substituents at the 3-position can interact with the gatekeeper residue, determining selectivity between different kinases (e.g., EGFR vs. VEGFR).
-
DFG Motif: The acetamide tail extends towards the DFG (Asp-Phe-Gly) motif, stabilizing the inactive conformation (Type II inhibition) or binding within the active site (Type I inhibition).
Mode of Action in Tuberculosis
Unlike PZA, which disrupts membrane potential and transport, acetamide derivatives often target:
-
InhA (Enoyl-ACP reductase): Essential for mycolic acid synthesis.
-
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): Critical for cell wall arabinan synthesis.
Experimental Protocols
Protocol: General Synthesis of N-(Pyrazin-2-yl)acetamides
This protocol yields a key intermediate for further functionalization.
Materials:
-
Aminopyrazine (10 mmol)
-
Chloroacetyl chloride (12 mmol)
-
Triethylamine (TEA) (15 mmol)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve aminopyrazine (0.95 g) in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add TEA (2.1 mL) and cool the mixture to 0°C using an ice bath.
-
Acylation: Add chloroacetyl chloride (0.96 mL) dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with saturated
solution. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to yield 2-chloro-N-(pyrazin-2-yl)acetamide as a beige solid.
Validation Criteria:
-
NMR (DMSO-
): Singlet at 4.3 ppm ( ), aromatic protons at 8.4-9.2 ppm. -
Yield: Expected range 75–85%.
Protocol: Antitubercular Susceptibility Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is the gold standard for rapid MIC determination.
Procedure:
-
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (McFarland standard 1.0). Dilute 1:20 in Middlebrook 7H9 broth.
-
Plating: Add 100
L of 7H9 broth to all wells of a 96-well plate. -
Compound Addition: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions. Final concentration range: 100
g/mL to 0.19 g/mL. Include PZA and Isoniazid as positive controls. -
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20
L of Alamar Blue reagent and 12 L of 10% Tween 80. Incubate for 24 hours. -
Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Future Outlook
The field is shifting towards hybrid molecules . Current trends indicate high potential in:
-
Pyrazine-Triazole Hybrids: Combining the acetamide linker with triazoles to enhance antifungal potency.
-
PROTACs: Using the pyrazine acetamide scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation of kinases.
-
Covalent Inhibitors: Modifying the acetamide tail with acrylamides to form irreversible covalent bonds with cysteine residues in the ATP binding pocket.
References
-
Hassan, N. W., et al. "Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies." Bioorganic Chemistry, 2020.[1]
-
Padmini, P. S., et al. "Design, synthesis and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[2]
-
Sruthi, S., et al. "Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents." Journal of Molecular Structure, 2025.
-
Fassihi, A., et al. "Synthesis and biological evaluation of some new pyrazine derivatives as potential anticancer agents." Research in Pharmaceutical Sciences, 2012.
-
Zitko, J., et al. "Pyrazine derivatives: a patent review (June 2012 - present)." Expert Opinion on Therapeutic Patents, 2015.
Sources
Electronic Properties and pKa Profiling of N-(6-chloropyrazin-2-yl)acetamide
The following technical guide details the electronic properties, pKa values, and synthesis of N-(6-chloropyrazin-2-yl)acetamide. This document is structured for researchers in medicinal chemistry and drug development.
Technical Guide & Whitepaper
Executive Summary
The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antivirals (e.g., Favipiravir/T-705) and kinase inhibitors. N-(6-chloropyrazin-2-yl)acetamide is a critical intermediate and functional probe in this chemical space. Its utility stems from the unique electronic push-pull dynamics between the electron-deficient pyrazine ring, the lipophilic/withdrawing chlorine substituent, and the hydrogen-bond-donating acetamido group.
This guide provides a comprehensive analysis of its electronic architecture, acid-base dissociation constants (pKa), and validated synthetic protocols, offering a roadmap for its utilization in structure-activity relationship (SAR) campaigns.
Molecular Architecture & Electronic Landscape
The Pyrazine Core
The central pyrazine ring is a
Substituent Effects
The electronic behavior of N-(6-chloropyrazin-2-yl)acetamide is governed by the interplay of three distinct vectors:
-
The 6-Chloro Substituent:
-
Inductive Effect (-I): The electronegative chlorine atom withdraws electron density through the
-framework, deactivating the ring and increasing the acidity of the system. -
Mesomeric Effect (+M): While chlorine has lone pairs capable of donation, the poor orbital overlap (3p-2p) with the pyrazine ring renders the +M effect weaker than the -I effect. The net result is electron withdrawal.
-
-
The 2-Acetamido Group (-NHCOCH₃):
-
Resonance Delocalization: The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group (amide resonance). This prevents the nitrogen from effectively donating electron density into the pyrazine ring (unlike a free amine), significantly reducing the basicity of the ring nitrogens.
-
Acidification: The electron-deficient pyrazine ring pulls electron density from the amide nitrogen, weakening the N-H bond and making the amide proton significantly more acidic than in N-phenyl analogs.
-
Electronic Interaction Diagram
Figure 1: Electronic vectors influencing the reactivity and ionization of N-(6-chloropyrazin-2-yl)acetamide.[1]
Physicochemical Profiling: The pKa Determinants
Understanding the ionization state is critical for predicting solubility, membrane permeability (LogD), and binding affinity. N-(6-chloropyrazin-2-yl)acetamide possesses two potential ionization sites, though it exists primarily as a neutral species at physiological pH (7.4).
Quantitative Data Summary
| Property | Value (Est.) | Rationale |
| pKa (Acidic) | 10.8 ± 0.5 | Deprotonation of the Amide N-H. Enhanced acidity vs. acetanilide (pKa ~13.5) due to the electron-deficient pyrazine ring and 6-Cl withdrawal. |
| pKa (Basic) | < 0.0 | Protonation of Pyrazine N-4. The acetamido group and Cl substituent severely reduce electron density, making the ring nitrogens non-basic in aqueous media. |
| LogP | ~0.9 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability. |
| H-Bond Donors | 1 | Amide N-H (Critical for ATP-hinge binding in kinases). |
| H-Bond Acceptors | 3 | Pyrazine N1, N4, and Carbonyl O. |
Detailed pKa Analysis
-
The Acidic Site (Amide N-H): Standard secondary amides (e.g., N-phenylacetamide) are very weak acids with pKa values >14. However, the N-heteroaryl attachment dramatically increases acidity. The pyrazine ring acts as an electron sink, stabilizing the negative charge on the nitrogen upon deprotonation.
-
Comparison: N-(pyridin-2-yl)acetamide has a pKa of ~13.0. The additional nitrogen in the pyrazine ring, combined with the electron-withdrawing chlorine, lowers the pKa further to the 10.5–11.0 range [1].
-
-
The Basic Site (Pyrazine Nitrogens): Unsubstituted pyrazine has a pKa of 0.65. While an amino group typically raises the pKa (2-aminopyrazine pKa ≈ 2.96), acetylation reverses this effect. The amide resonance ties up the nitrogen lone pair, and the chlorine atom further withdraws density. Consequently, the molecule is essentially non-basic in water, requiring strong mineral acids for protonation [2].
Experimental Methodologies
Synthesis Protocol: Acetylation of 2-Amino-6-chloropyrazine
This protocol utilizes acetic anhydride as both reagent and solvent, a robust method yielding high purity without complex purification.
Reagents:
-
2-Amino-6-chloropyrazine (1.0 eq)
-
Acetic Anhydride (Ac₂O) (5.0 eq)
-
Pyridine (Catalytic, 0.1 eq) or H₂SO₄ (Catalytic)
Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chloropyrazine in Acetic Anhydride. Add catalytic Pyridine.
-
Reflux: Heat the mixture to 100°C for 2–4 hours. Monitor consumption of starting material by TLC (Mobile Phase: 50% EtOAc/Hexanes; R_f product > R_f amine).
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (10x volume) with vigorous stirring to hydrolyze excess anhydride.
-
Isolation: A precipitate will form. Stir for 30 minutes. Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold water (3x) to remove acetic acid. Recrystallize from Ethanol/Water if necessary. Dry in a vacuum oven at 45°C.
Figure 2: Synthetic workflow for the acetylation of 2-amino-6-chloropyrazine.
pKa Determination Protocol (Potentiometric)
Due to the low solubility of the neutral form, a co-solvent method (Yasuda-Shedlovsky extrapolation) is recommended using a Sirius T3 or equivalent titrator.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Titration: Perform titrations in water/methanol mixtures (e.g., 20%, 30%, 40% MeOH) at 25°C.
-
Titrant: Use 0.1 M KOH (Carbonate-free) to titrate the acidic amide proton (expected pKa ~10.8).
-
Data Processing: Construct a Yasuda-Shedlovsky plot (
vs. ) to extrapolate the aqueous pKa value [3].
Applications in Drug Design
N-(6-chloropyrazin-2-yl)acetamide serves as a versatile intermediate and pharmacophore:
-
Kinase Inhibition: The acetamido-pyrazine motif mimics the adenine ring of ATP. The amide N-H acts as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., Glu residues), while the pyrazine nitrogens accept hydrogen bonds from backbone amides [4].
-
Favipiravir (T-705) Analogs: The 6-substituted pyrazine core is structurally homologous to Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). The 6-chloro derivative allows for further diversification via SNAr reactions (displacing the Cl) to generate novel antiviral candidates [5].
-
Thrombin Inhibitors: This scaffold has been utilized in the synthesis of P1 N-benzylamide thrombin inhibitors, where the pyrazine ring improves metabolic stability compared to phenyl analogs [6].
References
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.
-
Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology, CRC Press, 1976. Link
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard reference for pKa measurement methodologies).
-
BenchChem Technical Support. "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity." BenchChem Whitepaper, 2025. Link
- Furuta, Y., et al. "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections." Antiviral Research, 2009.
-
Pellicore, J. M., et al. "Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003. Link
Sources
Metabolic Stability Predictions for N-(6-chloropyrazin-2-yl)acetamide Derivatives
Executive Summary
The N-(6-chloropyrazin-2-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, often utilized in kinase inhibitors and anti-infectives. However, its metabolic stability is a complex interplay between oxidative clearance (CYP450-mediated) and hydrolytic degradation (amidase/esterase-mediated).
This guide provides a rigorous framework for predicting and validating the metabolic fate of these derivatives. Unlike generic ADME guides, we focus on the specific electronic and steric liabilities of the chloropyrazine core and the acetamide tail , offering a dual-track strategy: in silico prioritization followed by in vitro microsomal validation.
Structural Analysis & Metabolic Liabilities[1][2]
To accurately predict stability, one must first deconstruct the molecule into its "metabolic handles." The N-(6-chloropyrazin-2-yl)acetamide structure presents three distinct vectors for biotransformation.
The Pyrazine Ring (Oxidative Liability)
Pyrazine is an electron-deficient heteroaromatic ring. Unlike phenyl rings, which are prone to epoxidation, pyrazines primarily undergo N-oxidation .
-
Mechanism: Nitrogen lone pairs are susceptible to direct oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s.
-
6-Chloro Effect: The chlorine atom at position 6 is electron-withdrawing. While it blocks metabolism at the C6 position, it further decreases the electron density of the ring, potentially reducing the rate of N-oxidation compared to the unsubstituted parent. However, it increases lipophilicity (
), which can increase non-specific binding to microsomes.
The Acetamide Side Chain (Hydrolytic Liability)
The acetamide group is the most volatile component regarding stability.
-
Primary Pathway: Hydrolysis to the primary amine (2-amino-6-chloropyrazine) and acetic acid.
-
Enzymology: This is often mediated by Carboxylesterases (CES1/CES2) or Arylacetamide Deacetylase (AADAC) , rather than CYPs.
-
Critical Insight: Standard CYP inhibition assays often miss this pathway if they only focus on NADPH-dependent clearance.
Glutathione Conjugation (Toxicity Alert)
While not a "stability" issue in the sense of clearance, the C-Cl bond on an electron-deficient pyrazine ring is a potential site for
In Silico Prediction Framework[3]
Before synthesizing derivatives, computational modeling should be employed to rank compounds. We utilize a Quantum Mechanical (QM) + Structure-Based approach.
Workflow Visualization
The following diagram outlines the logical flow for in silico prioritization.
Recommended Computational Descriptors
-
Bond Dissociation Energy (BDE): Calculate the energy required to abstract the hydrogen alpha to the acetamide nitrogen. Lower BDE correlates with higher CYP-mediated N-dealkylation rates.
-
LUMO Energy: High LUMO energy on the pyrazine ring correlates with resistance to nucleophilic attack (GSH conjugation).
-
Hydrolysis Prediction: Use tools like MetabolitePredict to assess the lability of the amide bond specifically against hydrolase libraries.
Experimental Validation Protocols
The "Ground Truth" for stability is the Liver Microsome Stability Assay. For this specific scaffold, a standard protocol is insufficient. You must run a Dual-Cofactor Assay to distinguish between oxidative (CYP) and hydrolytic (Non-CYP) clearance.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (for oxidative pathway).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard: Diclofenac (CYP2C9 substrate) or Propranolol.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1. Preparation | Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C. | Mimics physiological temperature; ensures enzyme kinetics are relevant. |
| 2. Dosing | Spike test compound (1 µM final conc) from DMSO stock (<0.1% DMSO final). | Low concentration ensures First-Order Kinetics (essential for |
| 3. Branching | Group A: Add NADPH. Group B: Add Buffer only (No NADPH). | Critical Step: Group A measures Total Clearance. Group B measures Hydrolytic Clearance (Amidase/Esterase) only. |
| 4. Incubation | Incubate at 37°C with shaking. Sample at | Multiple time points are required to determine the slope ( |
| 5. Quenching | Transfer aliquot to Acetonitrile containing Internal Standard. Vortex/Centrifuge. | Precipitates proteins to stop reaction immediately. IS corrects for injection variability. |
| 6. Analysis | LC-MS/MS (MRM mode). Monitor Parent depletion. | High sensitivity required for 1 µM dosing. |
Data Calculation
Calculate the in vitro intrinsic clearance (
-
Interpretation:
-
If Group A clearance >> Group B: Metabolism is CYP-driven (likely Pyrazine N-oxidation).
-
If Group A
Group B: Metabolism is Hydrolysis-driven (Acetamide cleavage).
-
Metabolic Pathway Visualization
Understanding the specific metabolites is crucial for structural optimization. The diagram below illustrates the divergent pathways for N-(6-chloropyrazin-2-yl)acetamide.
Optimization Strategies (SAR)
Based on the assay results, apply these medicinal chemistry rules:
-
If Hydrolysis is High:
-
Strategy: Steric hindrance. Introduce a methyl group alpha to the carbonyl (convert acetamide to propionamide) or N-methylate the amide nitrogen (though this removes the H-bond donor).
-
Bioisostere: Replace the acetamide with a urea or a cyclic carbamate.
-
-
If N-Oxidation is High:
-
Strategy: Electronic deactivation. The 6-chloro is already doing this, but adding a substituent at position 3 (e.g., -F or -OCH3) can further block metabolic access to the ring nitrogens.
-
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2] U.S. Food and Drug Administration.[1][2][3][4][5][6][7] [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard text for microsomal assay protocols).
-
Fukami, T., et al. (2010). Human Arylacetamide Deacetylase (AADAC) is the Principal Enzyme Responsible for the Hydrolysis of Rifamycins. Drug Metabolism and Disposition.[8][2][4][7][9] [Link]
-
Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism.[4] ACS Medicinal Chemistry Letters. [Link]
-
Urgey, C. J., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters.[10][11] [Link]
Sources
- 1. regulations.gov [regulations.gov]
- 2. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 3. fda.gov [fda.gov]
- 4. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for N-(6-chloropyrazin-2-yl)acetamide
Introduction & Scope
This application note details the synthesis of N-(6-chloropyrazin-2-yl)acetamide (CAS: N/A for specific isomer in common commercial catalogs, analogous to N-(6-chloropyrazin-2-yl)acetamide derivatives found in pharmaceutical intermediates). This compound serves as a critical scaffold in the development of antitubercular agents, kinase inhibitors, and other heterocyclic pharmaceuticals.
The protocol focuses on the acetylation of 2-amino-6-chloropyrazine . Due to the electron-deficient nature of the pyrazine ring, the exocyclic amine is less nucleophilic than standard anilines. Consequently, this protocol utilizes a nucleophilic catalysis method using acetic anhydride (
Key Chemical Principles
-
Substrate Reactivity: The inductive electron-withdrawing effect of the nitrogen atoms and the chlorine substituent at the 6-position reduces the basicity of the 2-amino group.
-
Catalysis: Pyridine acts as both a solvent and a base, neutralizing the acetic acid byproduct. More importantly, it can form a reactive
-acetylpyridinium intermediate, accelerating the attack by the amine. -
Purification: The product typically precipitates upon aqueous quenching due to the lipophilic shift from the amine to the amide, simplifying isolation.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Class |
| 2-Amino-6-chloropyrazine | 129.55 | 1.0 | Substrate | Irritant |
| Acetic Anhydride ( | 102.09 | 2.0 - 3.0 | Reagent | Corrosive, Flammable |
| Pyridine | 79.10 | Solvent | Solvent/Base | Flammable, Toxic |
| Dichloromethane (DCM) | 84.93 | N/A | Extraction | Toxic |
| Ethanol/Water | - | N/A | Recryst. | Flammable |
Equipment:
-
50 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl2).
-
Oil bath or heating mantle.[2]
-
Rotary evaporator.[2]
-
Vacuum filtration setup.
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a clean, dry 50 mL RBF, dissolve 2-amino-6-chloropyrazine (1.30 g, 10.0 mmol) in anhydrous pyridine (10 mL).
-
Note: Ensure the starting material is fully dissolved. If the solution is turbid, gentle warming (30°C) may be applied.
-
Add acetic anhydride (2.8 mL, ~30.0 mmol) dropwise over 5 minutes at room temperature.
-
Rationale: Slow addition controls the exotherm, though the reaction with electron-deficient amines is typically sluggish.
-
Step 2: Reaction Phase
-
Equip the flask with a reflux condenser.
-
Heat the mixture to 60°C for 3 hours.
-
Monitor: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine (
) should disappear, and a less polar amide spot ( ) should appear.-
Optimization: If conversion is incomplete after 3 hours, increase temperature to 80°C or add a catalytic amount (10 mol%) of 4-Dimethylaminopyridine (DMAP).
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.
-
Stir for 30 minutes. The product, N-(6-chloropyrazin-2-yl)acetamide , should precipitate as a white to off-white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (
mL) to remove traces of pyridine and acetic acid.
Step 4: Purification
-
Dry the crude solid in a vacuum oven at 45°C for 4 hours.
-
Recrystallization: If the purity is <98% (by HPLC/NMR), recrystallize from a mixture of Ethanol/Water (1:1) or pure Acetonitrile .
-
Yield Expectation: 85-95%.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Operational workflow for the acetylation of 2-amino-6-chloropyrazine.
Analytical Validation
To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified:
| Technique | Expected Signature | Interpretation |
| 1H NMR (DMSO-d6) | Methyl group of the acetamide. | |
| Pyrazine ring protons (characteristic shift due to Cl). | ||
| Amide NH proton. | ||
| IR Spectroscopy | 1690-1710 | Strong C=O stretch (Amide I). |
| 3250-3300 | N-H stretch. | |
| Mass Spectrometry | m/z ~171/173 (3:1 ratio) | Molecular ion |
References
-
BenchChem. (2025).[2] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from (General procedure for electron-deficient amino-heterocycles).
-
PubChem. (n.d.). N-(6-chloropyrazin-2-yl)acetamide (Compound Summary). National Center for Biotechnology Information. Retrieved from
- Doležal, M., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry.
-
Verma, P. K., et al. (2020).[5] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. (Highlights the utility of 6-chloropyrazine scaffolds in drug discovery).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
Application Note & Protocol: Optimizing Solvent Selection for N-(6-chloropyrazin-2-yl)acetamide Reactions
Introduction: The Critical Role of the Solvent
N-(6-chloropyrazin-2-yl)acetamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The electron-deficient pyrazine core, activated by the chloro-substituent, makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. However, the success of these transformations—achieving high yield, purity, and reaction rate—is profoundly dependent on the choice of solvent.
The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism. It influences catalyst stability, modulates the solubility and reactivity of bases and substrates, and can even determine the nature of the active catalytic species.[1][2][3][4] An improperly chosen solvent can lead to failed reactions, low yields, or the formation of unwanted byproducts. This guide provides researchers with the foundational knowledge and practical protocols to make rational, evidence-based decisions for solvent selection in reactions involving N-(6-chloropyrazin-2-yl)acetamide.
Physicochemical Properties of N-(6-chloropyrazin-2-yl)acetamide
Understanding the substrate's properties is the first step in rational solvent selection. N-(6-chloropyrazin-2-yl)acetamide possesses a combination of polar (acetamide, pyrazine nitrogens) and nonpolar (chlorinated aromatic ring) features.[5]
-
Polarity: The molecule has a significant dipole moment due to the electronegative nitrogen and chlorine atoms and the polar acetamide group.
-
Solubility: Based on its structure, it is predicted to have good solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and moderate solubility in ethereal (e.g., 1,4-dioxane, THF) and aromatic solvents (e.g., Toluene).[6] Its solubility in nonpolar solvents like hexanes is expected to be poor.
-
Hydrogen Bonding: The secondary amide (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen and pyrazine nitrogens can act as acceptors. This influences its interaction with protic solvents (e.g., alcohols) and other reagents.
A preliminary solubility test is always recommended before commencing any reaction optimization.
Core Reactions and Solvent Considerations
The most common and synthetically valuable reactions for this substrate are palladium-catalyzed cross-couplings that substitute the chlorine atom. We will focus on two key examples: the Suzuki-Miyaura Coupling (C-C bond formation) and the Buchwald-Hartwig Amination (C-N bond formation).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the chloropyrazine with a boronic acid or ester.[7][8][9] The solvent system is critical for balancing the often-disparate solubility of the organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
Common Solvents & Rationale:
-
1,4-Dioxane/Water or Toluene/Water: This is the most common system. The organic solvent dissolves the N-(6-chloropyrazin-2-yl)acetamide and the boronic acid, while water dissolves the inorganic base. This biphasic system facilitates the crucial transmetalation step at the interface. The high boiling points of dioxane (101 °C) and toluene (111 °C) allow for elevated reaction temperatures, which are often necessary for activating the C-Cl bond.[2][7]
-
DMF or Acetonitrile (Polar Aprotic): These solvents can be effective, especially when using a more soluble organic base. However, they can sometimes lead to catalyst deactivation or side reactions.[10][11] For instance, DMF can be oxidized by Pd(II) species, and some polar solvents can alter the active catalytic species, which may or may not be beneficial.[2][10]
Data Presentation: Solvent Effects on a Model Suzuki Coupling
Table 1: Hypothetical Solvent Screen for the Suzuki Coupling of N-(6-chloropyrazin-2-yl)acetamide with Phenylboronic Acid.
| Solvent System (v/v) | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 95 | Clean reaction, easy workup. |
| Toluene / H₂O (4:1) | 90 | 12 | 88 | Slightly lower yield, good alternative. |
| DME / H₂O (4:1) | 85 | 18 | 75 | Lower boiling point requires longer time. |
| Acetonitrile | 80 | 24 | 40 | Poor conversion, potential catalyst inhibition.[10] |
| DMF | 100 | 12 | 65 | Significant byproduct formation observed.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-(6-chloropyrazin-2-yl)acetamide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos pre-catalyst (2 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed deionized water (1 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(6-chloropyrazin-2-yl)acetamide, the arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
In a separate vial, dissolve the palladium catalyst in the anhydrous, degassed 1,4-dioxane.
-
Using a syringe, add the catalyst solution to the reaction vial, followed by the degassed water.
-
Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides.[12][13] Solvent choice is critical as it must solubilize the reagents and not interfere with the catalyst or the strong base (e.g., NaOtBu, LHMDS) typically required.[14][15]
Common Solvents & Rationale:
-
Toluene: A non-polar aromatic solvent that is a workhorse for this reaction. It has a suitable boiling point and is generally inert, minimizing side reactions. Toluene is often the best choice for many standard couplings.[16]
-
1,4-Dioxane or THF (Ethereal Solvents): These are also widely used. Their coordinating ability can sometimes stabilize the palladium catalyst. However, they must be rigorously dried, as water can quench the strong base and hinder the reaction.[14]
-
CPME (Cyclopentyl methyl ether): A greener alternative to THF and Dioxane with a higher boiling point and greater stability against peroxide formation.
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating too strongly to the palladium center and should generally be avoided.[14]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
N-(6-chloropyrazin-2-yl)acetamide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inside a glovebox, add N-(6-chloropyrazin-2-yl)acetamide, the palladium precatalyst, and NaOtBu to an oven-dried reaction vial with a magnetic stir bar.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous, degassed toluene, followed by the amine (if liquid). If the amine is a solid, add it in step 1.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Systematic Workflow for Solvent Optimization
A structured approach is key to efficiently identifying the optimal solvent for a new reaction.
Diagram: General Workflow for Solvent Optimization
Caption: A systematic workflow for efficient solvent screening and optimization.
Diagram: Logic for Cross-Coupling Solvent Selection
Caption: A decision tree for initial solvent selection in common cross-couplings.
Conclusion
Solvent selection is a high-impact parameter in the optimization of reactions involving N-(6-chloropyrazin-2-yl)acetamide. While established systems like dioxane/water for Suzuki couplings and toluene for Buchwald-Hartwig aminations provide excellent starting points, each specific substrate-reagent combination may have unique requirements. By understanding the fundamental roles of the solvent and employing a systematic screening approach, researchers can significantly improve reaction efficiency, leading to higher yields, cleaner product profiles, and more robust synthetic routes.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
Gagnon, A., & Du, C. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Dalton Transactions, 40(39), 10077-10086. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Gigon, A., Figi, R., & Meyer, T. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 73(12), 995-1000.
-
O'Brien, A. G. (2015). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar. [Link]
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Content Hub.
-
Bagley, M. C., Lunn, R., & Xiong, X. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 19(6), 8232-8255. [Link]
- BenchChem. (2025).
-
Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17876-17890. [Link]
-
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(9), 8373-8379. [Link]
-
Cerna, I., & Putala, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3539-3558. [Link]
-
ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
- BenchChem. (2025).
-
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Publications. [Link]
-
Tighadouini, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
-
ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
-
PubChemLite. (n.d.). N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O). PubChemLite. [Link]
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
- BenchChem. (2025). Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide. BenchChem.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. PubChemLite - N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
High-Efficiency Suzuki-Miyaura Cross-Coupling of N-(6-chloropyrazin-2-yl)acetamide
Application Note & Protocol Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions using N-(6-chloropyrazin-2-yl)acetamide (referred to herein as Substrate-A ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., hPEPT1, Thrombin inhibitors) and antimicrobial agents.
Substrate Analysis: The "Push-Pull" System
Substrate-A presents a unique reactivity profile driven by two competing electronic effects:
-
Electrophilic Activation (C6): The pyrazine ring is naturally electron-deficient ($ \pi $-deficient), making the C-Cl bond at position 6 highly activated for oxidative addition by Palladium(0) species.
-
Electronic Modulation (C2): The acetamide group at C2 acts as a weak electron donor. While it does not deactivate the ring as strongly as a free amine, it modulates the electron density, preventing the rapid oxidative polymerization often seen with bare chloropyrazines.
Key Challenge: The primary failure mode in this chemistry is catalyst poisoning . The pyrazine nitrogens (N1/N4) are Lewis basic and can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle. This protocol specifically addresses ligand selection to prevent this coordination.
Mechanistic Strategy & Catalyst Selection[9]
To ensure turnover, the catalyst system must possess a wide "bite angle" (for bidentates) or significant steric bulk (for monodentates) to physically prevent the pyrazine nitrogen from binding to the metal center.
Recommended Catalyst Systems
| System | Catalyst Precursor | Ligand Class | Application Case |
| System A (Standard) | Pd(dppf)Cl₂ · DCM | Bidentate Ferrocenyl | Robust. Best for simple aryl/heteroaryl boronic acids. The large bite angle of dppf stabilizes the Pd(II) intermediate. |
| System B (Advanced) | XPhos Pd G2 | Bulky Biaryl Phosphine | High-Performance. Required for sterically hindered boronic acids or when low catalyst loading (<1 mol%) is necessary. |
Visualization: Reaction Workflow & Mechanism
Figure 1: Operational Workflow
The following diagram outlines the critical path for the reaction setup, emphasizing the inert atmosphere requirement to prevent homocoupling and phenol formation.
Caption: Operational workflow for Suzuki coupling of chloropyrazines. Degassing prior to catalyst addition is critical to prevent Pd oxidation.
Experimental Protocols
Protocol A: The "Gold Standard" (Pd(dppf)Cl₂)
Recommended for 80% of applications including phenyl, pyridyl, and indole boronic acids.
Materials:
-
N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂ · DCM) (0.05 equiv / 5 mol%)
-
Base: Sodium Carbonate (
) (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (Reagent Grade)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the chloropyrazine substrate (1.0 equiv) and the organoboron partner (1.2 equiv).
-
Solvent System: Add 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aq.
(3.0 equiv).-
Note: The 4:1 Dioxane:Water ratio is ideal for solubilizing the polar acetamide substrate.
-
-
Degassing: Seal the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 10 minutes (or use 3 vacuum/backfill cycles).
-
Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Catalyst Addition: Quickly remove the septum (under positive gas flow) and add Pd(dppf)Cl₂ (5 mol%). Reseal immediately.
-
Reaction: Heat the mixture to 85–90 °C for 4–16 hours.
-
Monitoring: Check by LCMS. The starting chloride (Substrate-A) usually elutes earlier than the biaryl product on Reverse Phase C18.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Protocol B: Difficult Substrates (XPhos Pd G2)
Use when coupling with sterically hindered (ortho-substituted) or electron-poor boronic acids.
Modifications to Protocol A:
-
Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2–3 mol%).
-
Base: Switch to Potassium Phosphate Tribasic (
) (3.0 equiv, solid or aqueous). -
Solvent: THF/Water (10:1) or Toluene/Water (10:1) can be used if Dioxane fails.
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes and their chemical rectifications.
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyrazine N. | Switch to XPhos or SPhos ligands. Increase Temp to 100°C. |
| Deacetylation (Amine formation) | Hydrolysis of acetamide. | Base is too strong or Temp too high. Switch from |
| Protodeboronation | Boronic acid instability. | Common with 2-heteroaryl boronic acids.[1] Use Boronic Esters (Pinacol) instead of acids. Add base slowly. |
| Homocoupling (R-R) | Oxygen presence. | Re-degas solvents rigorously. Ensure Ar/N2 balloon is active. |
Figure 2: Mechanistic Cycle & Poisoning
This diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination of the pyrazine nitrogen.
Caption: The "Off-Cycle Trap" (Red) occurs if the ligand is not bulky enough to prevent Pyrazine-N coordination.
References
-
General Suzuki Coupling on Chloropyrazines
-
Specific Substrate Synthesis & Usage
-
Synthesis of Pyrazole-Based Inhibitors... N-(6-Chloropyrazin-2-yl)-2-...acetamide. (2024). PMC.
-
Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. (2003).[5] Bioorg Med Chem Lett.
-
-
Catalyst & Ligand Methodology
-
Reaction Scope & Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Nucleophilic aromatic substitution (SNAr) protocols using N-(6-chloropyrazin-2-yl)acetamide
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for N-(6-chloropyrazin-2-yl)acetamide
Executive Summary
This guide details the synthetic protocols for functionalizing N-(6-chloropyrazin-2-yl)acetamide , a critical scaffold in the development of kinase inhibitors (e.g., CK2, PIM1) and antiviral agents (Favipiravir analogs). While the pyrazine core is inherently electron-deficient, facilitating nucleophilic aromatic substitution (SNAr), the presence of the acetamide group at the C2 position introduces unique electronic and solubility challenges. This document provides optimized workflows for C-N, C-O, and C-S bond formation, specifically designed to maximize yield while suppressing the common side reaction of acetamide hydrolysis.
Substrate Analysis & Mechanistic Insight
Electronic Environment
The reactivity of N-(6-chloropyrazin-2-yl)acetamide is governed by the competition between the activating pyrazine nitrogens and the modulating acetamide group.
-
Activation: The ring nitrogen atoms (N1 and N4) exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, lowering the LUMO energy of the ring and activating the C6-Cl bond for nucleophilic attack.
-
Modulation: The acetamide group at C2 is technically an electron-donating group (EDG) by resonance, which can slightly deactivate the ring compared to a pure chloropyrazine. However, it also serves as a crucial "masking" group for the amine, preventing N-alkylation side reactions and improving solubility in organic solvents compared to the free amino-chloropyrazine.
Reaction Mechanism (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks C6, disrupting aromaticity and forming a resonance-stabilized anionic Meisenheimer complex (sigma complex). The negative charge is delocalized onto the ring nitrogens.
-
Elimination: The chloride anion is ejected, restoring aromaticity.[1]
Critical Consideration: The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, polar aprotic solvents that stabilize the transition state are essential.
Figure 1: The addition-elimination pathway for SNAr on the pyrazine core.
Experimental Protocols
Method A: C-N Bond Formation (Amination)
Best for: Primary and secondary amines (aliphatic and aromatic).
Rationale: Thermal conditions are usually required.[2] A non-nucleophilic base (DIPEA) is preferred over inorganic bases to maintain homogeneity and prevent hydrolysis of the acetamide.
Reagents:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 1.2 – 1.5 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine): 2.0 equiv
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)
Step-by-Step Protocol:
-
Charge: In a dry pressure vial, dissolve N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv) in NMP (0.2 M concentration).
-
Add: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).
-
Heat: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Note: Monitor by LCMS. Look for the disappearance of the starting material (M+H) and appearance of product.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
-
Alternative: If no precipitate forms (common with polar amines), extract with EtOAc, wash with brine (3x to remove NMP), dry over Na2SO4, and concentrate.
-
Method B: C-S Bond Formation (Thiolation)
Best for: Thiophenols, alkyl thiols. Highly efficient due to the high nucleophilicity of thiolates.
Rationale: Thiolates are soft nucleophiles and react rapidly. Potassium carbonate is sufficient as a base.
Reagents:
-
Substrate: 1.0 equiv
-
Thiol: 1.1 equiv
-
Base: K2CO3 (anhydrous, micronized): 1.5 equiv
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Prepare: Suspend K2CO3 (1.5 equiv) in DMF (0.3 M) in a round-bottom flask.
-
Activate: Add the thiol (1.1 equiv) and stir at Room Temperature (RT) for 15 minutes to generate the thiolate in situ.
-
React: Add N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv).
-
Conditions: Stir at RT to 50 °C . Reaction is often complete within 1–3 hours.
-
Workup: Dilute with water and extract with EtOAc or DCM.
Method C: C-O Bond Formation (Etherification)
Best for: Alkoxides (formation of ethers).
Rationale: Requires careful temperature control. Alkoxides are strong bases and can hydrolyze the acetamide (deacetylation) if the reaction is too hot or prolonged.
Protocol:
-
Generate Alkoxide: In a separate flask, treat the alcohol (excess, used as solvent if liquid) with NaH (1.2 equiv) at 0 °C until H2 evolution ceases.
-
Addition: Add the substrate (1.0 equiv) as a solution in a minimal amount of THF or DMF.
-
Control: Stir at 0 °C to RT . Do not heat initially.
-
Quench: Quench carefully with saturated NH4Cl solution immediately upon completion (monitor by TLC/LCMS).
Comparative Data & Optimization
The following table summarizes expected outcomes based on nucleophile class.
| Nucleophile Class | Solvent System | Base | Temp (°C) | Typical Yield | Key Risk |
| Aliphatic Amines | NMP or DMSO | DIPEA | 80-100 | 75-90% | Bis-addition (rare) |
| Anilines | DMSO or n-BuOH | DIPEA/TFA* | 100-120 | 50-70% | Low reactivity |
| Thiols | DMF | K2CO3 | 25-50 | >85% | Disulfide formation |
| Alkoxides | THF/Alcohol | NaH | 0-25 | 60-80% | Deacetylation |
*Note: Acid catalysis (TFA) can sometimes assist aniline addition by activating the pyrazine, but is incompatible with acid-labile groups.
Troubleshooting Guide
Issue: Hydrolysis of Acetamide (Deacetylation)
-
Symptom: LCMS shows a peak corresponding to [M-42] (loss of acetyl group) or the free amine mass.
-
Cause: Presence of hydroxide ions (wet solvent) or strong alkoxide bases at high temperatures.
-
Solution:
-
Use anhydrous solvents (DMF/NMP over molecular sieves).
-
Switch from inorganic bases (KOH/NaOH) to hindered organic bases (DIPEA).
-
Lower the reaction temperature.[1]
-
Issue: Low Conversion with Anilines
-
Symptom: Starting material remains unreacted even at 100 °C.
-
Cause: Anilines are weak nucleophiles.
-
Solution:
-
Buchwald-Hartwig Coupling: If SNAr fails, switch to Pd-catalyzed cross-coupling (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C).
-
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal protocol based on nucleophile type.
References
-
Synthesis of Pyrazole-Based Inhibitors of DapE. PubMed Central. (2024). Describes the use of 2-chloro-N-(6-chloro-2-pyrazinyl)acetamide in thiolation reactions.
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry. (2018). Details the functionalization of the chloropyrazine core for kinase inhibitor development.
-
Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. (2002). Mechanistic study on the reactivity of chloroazines with sulfur nucleophiles.
-
Kinetics of Substitution of 2-Chloropyrimidine and related diazines. Zenodo. Provides kinetic data supporting the activation of halogens flanked by ring nitrogens.[3][4][5]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Troubleshooting Low Yields in the Synthesis of N-(6-chloropyrazin-2-yl)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(6-chloropyrazin-2-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet deceptively tricky acylation reaction. Instead of a generic protocol, we will explore the underlying chemical principles to empower you to diagnose and solve problems effectively in your own laboratory setting.
Section 1: Foundational Troubleshooting Workflow
Low yields in this synthesis typically originate from one of three areas: the integrity of your starting materials, the specifics of your reaction conditions, or the efficiency of your product isolation. Before diving into specific FAQs, use this workflow to guide your initial investigation.
Caption: A logical workflow for troubleshooting low yields.
Section 2: Troubleshooting FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Category A: Starting Materials & Reagents
Q1: My yield is consistently low, even with fresh reagents. Could my 2-amino-6-chloropyrazine be the problem?
A: Absolutely. The quality of your starting amine is paramount. The amino group on the pyrazine ring is electronically deactivated by the two ring nitrogens and the electron-withdrawing chloride, making it a relatively poor nucleophile. Any impurities will further hinder the reaction.
-
Causality: Impurities can include unreacted precursors from its own synthesis or degradation products.[1] For example, residual moisture can hydrolyze your acylating agent, while other nucleophilic impurities can compete in the reaction.
-
Troubleshooting Steps:
-
Characterization: Do not assume the purity of commercially supplied or previously synthesized 2-amino-6-chloropyrazine. Confirm its identity and purity using ¹H NMR, LC-MS, and melting point analysis.
-
Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography before use.
-
Q2: My acetyl chloride / acetic anhydride is a few months old. Does its age significantly impact the reaction?
A: Yes, this is a critical and often overlooked issue. Both acetyl chloride and acetic anhydride are highly susceptible to hydrolysis from atmospheric moisture.
-
Causality: When hydrolyzed, they form acetic acid (and HCl in the case of acetyl chloride). This has a dual negative effect:
-
It reduces the effective concentration of your acylating agent.
-
The acid byproduct protonates the starting 2-amino-6-chloropyrazine, forming an ammonium salt. This salt is no longer nucleophilic and will not react, effectively killing your reaction.
-
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly opened bottles or distill the reagents if their quality is in doubt.
-
Inert Atmosphere: Handle these reagents under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfers.
-
Q3: What is the best base for this reaction, and why is it so important?
A: The base is not just an optional additive; it is a critical component required to neutralize the HCl generated when using acetyl chloride (or act as a catalyst with acetic anhydride).
-
Causality: Without a base, the generated acid will protonate the starting amine, halting the reaction as described above. The choice of base matters:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic hindered bases that act solely as acid scavengers.
-
Pyridine: Can act as both an acid scavenger and a nucleophilic catalyst, but it is less potent than DMAP.
-
4-Dimethylaminopyridine (DMAP): This is the catalyst of choice for difficult acylations.[2] It functions by forming a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.[2][3]
-
-
Recommendation: For robust and high-yielding reactions, use a stoichiometric amount of a non-nucleophilic base like TEA to scavenge acid, and a catalytic amount (1-5 mol%) of DMAP to accelerate the reaction.
Category B: Reaction Conditions & Optimization
Q4: The reaction seems to be very slow or stalls completely, even with pure materials. How can I improve the reaction rate?
A: This is a classic symptom of insufficient activation for a weakly nucleophilic amine. The solution is to increase the electrophilicity of the acylating agent.
-
Causality & Solution: As discussed in Q3, using a catalytic amount of 4-dimethylaminopyridine (DMAP) is the most effective solution. The mechanism involves the formation of a highly reactive intermediate that dramatically lowers the activation energy of the reaction.
Caption: Catalytic cycle of DMAP and the common amine protonation issue.
Q5: I'm seeing multiple spots on my TLC plate that aren't starting material or product. What are these side products?
A: Unidentified spots often point to side reactions or degradation.
-
Potential Side Products:
-
Diacylated Product: While less common for this deactivated system, forcing conditions (high temperature, large excess of acylating agent) could potentially lead to acylation of the newly formed amide nitrogen. This would have a different Rf value.
-
Hydrolysis Product: If your workup involves harsh pH conditions (strong acid or base), you could be hydrolyzing the amide product back to the starting amine.[4]
-
Reaction with Impurities: If your starting amine or solvent contains other nucleophiles (e.g., water, alcohols), they can react with the acylating agent to form byproducts.
-
-
Troubleshooting:
-
Run the reaction at a lower temperature.
-
Use a modest excess (1.1-1.2 equivalents) of the acylating agent.
-
Ensure your workup conditions are mild (e.g., use saturated sodium bicarbonate solution instead of strong base).
-
Characterize the side products using LC-MS to diagnose the issue more accurately.
-
Q6: What is the optimal solvent, temperature, and order of addition for this acylation?
A: These parameters are crucial for controlling the reaction and minimizing side products.
-
Solvent: Use a dry, aprotic, non-nucleophilic solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices.[5][6] Avoid alcohols or other protic solvents.
-
Temperature: Start the reaction at a low temperature (0 °C) to control the initial exothermic reaction, especially when adding the acylating agent.[7] After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Order of Addition: The best practice is to dissolve the 2-amino-6-chloropyrazine, base (e.g., TEA), and catalyst (DMAP) in the solvent first. Then, add the acylating agent (acetyl chloride or acetic anhydride) slowly or dropwise to the stirred solution at 0 °C.[6][7] This maintains a low concentration of the highly reactive acylating agent, preventing side reactions.
Category C: Product Isolation & Purification
Q7: I seem to lose a lot of my product during the aqueous workup. How can I minimize this loss?
A: The product, N-(6-chloropyrazin-2-yl)acetamide, has some polarity due to the amide group and pyrazine nitrogens, which can lead to partial solubility in water.
-
Troubleshooting Steps:
-
Use Brine: During the workup, wash the organic layer with saturated sodium chloride solution (brine) instead of just deionized water. This decreases the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: After separating the aqueous layer, extract it one or two more times with fresh organic solvent (e.g., DCM or ethyl acetate). Combine all organic layers.
-
Minimize Aqueous Volume: Use the minimum volume of aqueous solution necessary for washing.
-
Q8: My final product is not pure after column chromatography. What are some alternative purification strategies?
A: If chromatography is not providing baseline separation from a persistent impurity, recrystallization can be a powerful alternative.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethyl acetate, ethanol, isopropanol, acetonitrile, and mixtures with hexanes or water) to find a suitable system where the product is soluble when hot but sparingly soluble when cold, while the impurity has different solubility.
-
Recrystallization Protocol: Dissolve the crude solid in a minimum amount of the appropriate hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Section 3: Optimized Experimental Protocols
Protocol 1: Standard Acylation with Acetyl Chloride
This protocol is a standard approach but may be susceptible to lower yields if reagents are not pristine.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyrazine (1.0 eq) and dry dichloromethane (DCM, ~0.1 M).
-
Base Addition: Add triethylamine (TEA, 1.2 eq) and stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Yield Protocol using Acetic Anhydride with DMAP Catalysis
This protocol is more robust and generally gives higher yields, especially for less reactive amines.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyrazine (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.05 eq). Add dry DCM (~0.1 M) and stir until dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically faster than Protocol 1. Monitor by TLC.
-
Workup: Quench with water. Separate the organic layer. Wash sequentially with dilute HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by recrystallization or a rapid silica plug filtration.
Section 4: Data Interpretation
Table 1: Comparison of Acylation Protocols
| Parameter | Protocol 1 (Standard) | Protocol 2 (DMAP-Catalyzed) | Rationale |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetic anhydride is less volatile and easier to handle; its reactivity is boosted by DMAP. |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) | DMAP creates a highly reactive intermediate, overcoming the low nucleophilicity of the amine.[2][3] |
| Typical Reaction Time | 2-4 hours | 1-3 hours | The catalyzed reaction has a lower activation energy and proceeds faster. |
| Typical Yield | 50-75% | 85-95%+ | Higher efficiency due to catalytic activation and minimized side reactions. |
| Sensitivity | High sensitivity to reagent quality | More robust and tolerant of minor impurities | The catalytic pathway is more efficient and less easily stalled by trace acid. |
References
-
Pipzine Chemicals. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. Available at: [Link]
- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Google Patents. (2018). CN108892669B - Method for preparing 2-amino-6-chloropurine.
-
Suh, W. S., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Scientific Reports, 7(1), 9875. Available at: [Link]
-
ResearchGate. Optimization of the ADAN acylation conditions. Available at: [Link]
-
Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. Available at: [Link]
-
QK-5845 - Safety Data Sheet. (2023, January 2). Available at: [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Available at: [Link]
-
Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. Available at: [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. Available at: [Link]
-
Mondal, P., & Panda, G. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank, 2025(1), M1883. Available at: [Link]
-
Ali, K. A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. Available at: [Link]
-
PubChemLite. N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O). Available at: [Link]
-
da Cruz, R. P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 246. Available at: [Link]
-
Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. Available at: [Link]
-
Al-Obaidi, A. A. A., & Al-Gharrawi, A. A. (2024). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Available at: [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(9), 665-677. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 268–273. Available at: [Link]
- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
Sources
- 1. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verjournal.com [verjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for removing unreacted 2-amino-6-chloropyrazine
Technical Support Center: Purification Protocols for 2-Amino-6-Chloropyrazine
Case ID: PUR-2A6CP-001 Topic: Removal of Unreacted 2-Amino-6-Chloropyrazine (CAS: 33332-28-4) Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Removing unreacted 2-amino-6-chloropyrazine (2-A-6-CP) presents a specific challenge in medicinal chemistry workups. Unlike aliphatic amines, 2-A-6-CP is a pseudo-aromatic weak base (estimated pKa < 2.0). Standard acidic washes often fail to fully partition it into the aqueous phase because its conjugate acid is readily hydrolyzed or remains partially soluble in polar organic solvents (like EtOAc or THF).
This guide prioritizes three purification tiers:
-
Chromatographic Resolution: Utilizing amine-deactivated silica to prevent tailing.[1]
-
Chemo-Selective Scavenging: Covalent capture of the exocyclic amine.[1]
-
pKa-Driven Extraction: Modified aqueous workups for bulk removal.[1]
Module 1: Decision Matrix & Strategy
Before selecting a protocol, analyze the basicity and functionality of your Target Product (TP) relative to 2-A-6-CP.[1]
Caption: Strategic workflow for selecting the optimal purification method based on product chemistry and scale.
Module 2: Chromatographic Resolution (The Gold Standard)
Standard silica gel (SiO₂) is slightly acidic (pH ~5). 2-A-6-CP, though a weak base, will interact with silanol groups, causing peak tailing and co-elution with your product.
Protocol A: Amine-Modified Mobile Phase
Best For: Separating 2-A-6-CP from non-basic coupling products (e.g., Suzuki biaryls).[1]
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM) or Heptane.
-
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to both solvent reservoirs.[1]
-
Why? The modifier saturates the acidic silanol sites on the silica, allowing the 2-A-6-CP to elute as a sharp band rather than a streak.
-
-
Gradient Setup:
Protocol B: Functionalized Silica (NH₂-Silica)
Best For: Acid-sensitive products where TEA cannot be used.[1]
-
The surface is basic; 2-A-6-CP (weak base) will not interact strongly and will elute according to its lipophilicity, often providing orthogonal selectivity to standard silica.[1]
Module 3: Chemo-Selective Scavenging (The "Smart" Way)
If your product lacks a primary/secondary amine, you can chemically "tag" the unreacted 2-A-6-CP using a polymer-supported electrophile.[1]
Reagent: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1] Mechanism: The exocyclic amine of 2-A-6-CP attacks the isocyanate, forming an insoluble urea derivative that is filtered off.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude mixture in dry DCM or THF (avoid alcohols, as they react with isocyanates).
-
Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of 2-A-6-CP.
-
Incubation: Shake gently at room temperature for 4–12 hours.
-
Tip: Add a catalytic amount of TEA to accelerate the urea formation if the reaction is sluggish.
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Wash: Rinse the resin with DCM to recover any non-specifically adsorbed product.[1]
-
Result: The filtrate contains your product; the 2-A-6-CP remains covalently bound to the beads.[1]
Module 4: pKa-Driven Extraction (Troubleshooting)
The Problem: 2-A-6-CP has a pKa estimated between 0.5 and 1.[1]5. A standard wash with saturated NH₄Cl or weak acid will not protonate it sufficiently to drive it into the water layer.[1]
The Solution: You must suppress the pH significantly below the pKa.
Optimized Extraction Protocol:
| Parameter | Condition | Scientific Rationale |
|---|---|---|
| Acid Strength | 2M - 3M HCl | pH must be < 0 to fully protonate the pyrazine nitrogen.[1] |
| Aqueous Additive | NaCl (Saturation) | "Salting out" the organic layer forces the neutral organic product out of the water, while the protonated 2-A-6-CP salt stays in the aqueous phase. |
| Organic Solvent | DCM or Et₂O | Avoid EtOAc if using strong acid for prolonged periods (risk of hydrolysis). DCM provides better phase separation for chlorinated heterocycles.[1] |
| Repetition | 3x Washes | Due to the weak basicity, the partition coefficient (
Warning: Do not use this method if your target product contains acid-labile groups (e.g., Boc, acetals).
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that overlaps with my product. Is it 2-A-6-CP? A: 2-A-6-CP is UV active (strong absorption ~254 nm and ~300 nm).[1]
-
Stain Test: Dip the TLC in Ninhydrin . 2-A-6-CP contains a free amine; however, electron-deficient aminopyrazines often stain poorly (faint yellow/orange) compared to aliphatic amines.[1]
-
Differentiation: Run TLC in 100% DCM . 2-A-6-CP is mobile in pure DCM (Rf ~0.3-0.5), whereas many polar coupling products will stay at the baseline.[1]
Q2: Can I remove 2-A-6-CP by lyophilization (freeze-drying)? A: No. While pyrazines are often volatile, the amino and chloro substituents significantly increase the boiling point and reduce vapor pressure.[1] It will sublime only under high vacuum and heat, which risks decomposing your product.[1]
Q3: My product is also a weak base (e.g., a pyridine derivative). How do I separate them? A: Acid extraction will fail here (both will protonate).
-
Solution: Use Reverse Phase (C18) Chromatography .[1]
-
Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid .[1]
-
Logic: The chloro-group on 2-A-6-CP makes it more lipophilic than simple aminopyrazines, but likely less lipophilic than your coupled product.[1] The C18 column separates based on hydrophobicity, not just pKa.
References
-
PubChem. (n.d.).[1][3] 2-Amino-6-chloropyrazine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
Biotage. (2023).[1] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography. (Guidance on amine modifiers). Retrieved from [Link]
Sources
Solving solubility issues of N-(6-chloropyrazin-2-yl)acetamide in NMR solvents
Executive Summary: The Physicochemical Challenge
N-(6-chloropyrazin-2-yl)acetamide (CAS: 115699-74-6) presents a classic "solubility paradox" in NMR spectroscopy. While the acetamide moiety and pyrazine ring suggest polarity, the molecule frequently exhibits poor solubility in standard non-polar solvents (like CDCl₃) due to a robust intermolecular hydrogen-bonding network (amide-to-amide and amide-to-pyrazine nitrogen interactions) and
This guide provides a validated workflow to overcome these lattice energy barriers, ensuring high-resolution NMR data acquisition.
Part 1: Solvent Selection Matrix
Before attempting dissolution, consult this matrix to match the solvent to your specific experimental needs.
| Solvent System | Solubility Rating | Primary Use Case | Technical Notes |
| DMSO-d₆ | Excellent | Routine ¹H/¹³C Characterization | Breaks intermolecular H-bonds effectively. Warning: Hygroscopic; water peak at ~3.33 ppm may obscure signals. |
| CDCl₃ | Poor | Not Recommended | Often results in suspension or precipitation. Only useful if the sample concentration is very low (<1 mg/mL). |
| Acetone-d₆ | Moderate | Alternative to DMSO | Good for resolving amide protons if DMSO causes broadening, but solubility is lower than DMSO. |
| Methanol-d₄ (MeOD) | Good | HSQC/HMBC (Carbon backbone) | Critical: The amide -NH proton will exchange with deuterium and disappear from the ¹H spectrum. |
| DMSO-d₆ + Toluene-d₈ | High | Variable Temperature (VT) NMR | Used to study rotamers or break strong aggregation at high temps (>80°C). |
Part 2: Decision Logic & Workflow (Visualization)
The following flowchart illustrates the logical progression for solvent selection based on initial solubility observations.
Caption: Logical decision tree for optimizing NMR sample preparation for sparingly soluble heteroaryl acetamides.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "I see a precipitate or cloudiness in CDCl₃."
Root Cause: The lattice energy of the crystal is too high for the weak dipole of chloroform to overcome. The amide group forms strong hydrogen bonds (
-
Stop. Do not filter and run; you will get a spectrum of the solvent impurities, not your compound.
-
Evaporate the CDCl₃ (using a stream of nitrogen or rotary evaporator).
-
Re-dissolve in 0.6 mL of DMSO-d₆ .
-
Tip: If you must use CDCl₃ (e.g., for comparison with literature), try adding 5-10% Methanol-d₄ (MeOD) to the CDCl₃. This "co-solvent" approach disrupts the H-bonds without requiring a full solvent switch.
Scenario B: "The signals in DMSO-d₆ are broad or doubled."
Root Cause:
-
Restricted Rotation (Rotamers): The amide bond (
) has partial double-bond character, leading to slow rotation on the NMR timescale. This creates distinct environments for the pyrazine protons. -
Aggregation: At high concentrations (>20 mg/mL), the molecules may form dimers or oligomers. Solution:
-
Variable Temperature (VT) NMR: Heat the probe to 323 K (50°C) or 353 K (80°C).
-
Mechanism:[1] Thermal energy speeds up the rotation, coalescing the rotamer peaks into sharp singlets. It also breaks up aggregates.
-
-
Dilution: Reduce concentration to <5 mg/mL to minimize aggregation.
Scenario C: "My Amide (-NH) proton is missing."
Root Cause: You likely used Methanol-d₄ (MeOD) or D₂O .
Mechanism: The amide proton is "labile" (acidic). In protic deuterated solvents, the proton rapidly exchanges with the solvent's deuterium:
-
Use DMSO-d₆ , Acetone-d₆ , or Acetonitrile-d₃ if observing the NH peak is critical for structural confirmation.
Scenario D: "The sample is insoluble even in DMSO."
Root Cause: High crystallinity or presence of inorganic salts from the synthesis step. Solution:
-
Acidification: Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to the DMSO-d₆ tube.
-
Mechanism:[1] TFA protonates the pyrazine nitrogens and the amide oxygen, introducing charge repulsion that breaks the crystal lattice.
-
-
Check Purity: If it remains insoluble in DMSO/TFA, the solid may be an inorganic salt (e.g., NaCl) trapped during workup. Perform an ash test or check solubility in water.
Part 4: Detailed Experimental Protocols
Protocol 1: Standard Sample Preparation (DMSO-d₆)
Best for routine purity checks.
-
Weigh 5–10 mg of N-(6-chloropyrazin-2-yl)acetamide into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (stored over molecular sieves to minimize water content).
-
Vortex for 30 seconds.
-
Transfer to a 5 mm NMR tube.
-
Acquisition: Set relaxation delay (
) to seconds to account for slower relaxation in viscous DMSO.
Protocol 2: The "Co-Solvent" Method (CDCl₃/MeOD)
Best when you need to avoid DMSO's high boiling point for sample recovery.
-
Weigh 5 mg of sample.[2]
-
Add 0.5 mL CDCl₃ . (Sample will likely be cloudy).
-
Add Methanol-d₄ dropwise (approx. 0.05 - 0.1 mL) while vortexing.
-
Stop adding MeOD once the solution turns clear.
-
Note: Chemical shifts will drift relative to pure CDCl₃ standards.
Protocol 3: VT-NMR for Rotamer Coalescence
Best for publication-quality spectra with sharp peaks.
-
Prepare sample in DMSO-d₆ (avoid low boiling solvents like CDCl₃ or Acetone).
-
Insert tube into magnet.
-
Set temperature to 300 K (27°C) and acquire a test scan.
-
Increase temperature in 10 K increments (310 K, 320 K, 330 K).
-
Allow 10 minutes for thermal equilibration at each step before shimming.
-
Safety: Do not exceed the boiling point of the solvent or the safe operating range of the probe.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Reich, H. J. (2024). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison Chemistry Department. [Link]
-
PubChem. (n.d.). N-(6-chloropyrazin-2-yl)acetamide Compound Summary. National Library of Medicine. [Link]
Sources
Technical Support Center: A Researcher's Guide to N-(6-chloropyrazin-2-yl)acetamide
Topic: Minimizing Hydrolysis of N-(6-chloropyrazin-2-yl)acetamide Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the chemical stability of N-(6-chloropyrazin-2-yl)acetamide, focusing specifically on preventing its hydrolysis in acidic environments. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Section 1: Understanding the Instability - The "Why"
A foundational understanding of the degradation pathway is the first step toward preventing it. This section delves into the chemical principles governing the hydrolysis of this molecule.
FAQ 1: Why is N-(6-chloropyrazin-2-yl)acetamide susceptible to hydrolysis in acidic conditions?
Amide bonds, like the one in N-(6-chloropyrazin-2-yl)acetamide, are generally stable functional groups.[1][2] However, under harsh conditions such as strong acid and heat, they can be cleaved in a reaction known as hydrolysis.[1][3] The acid-catalyzed hydrolysis of an amide is a multi-step process that ultimately breaks the robust carbon-nitrogen bond.
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The first step involves the protonation of the amide's carbonyl oxygen by an acid (like H₃O⁺). This is a critical activation step. Protonating the oxygen makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.[1][4]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4] This step is often the rate-determining step of the reaction.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step that transforms the amino group from a very poor leaving group (-NHR) into a much better one (-NH₂R⁺).[5]
-
C-N Bond Cleavage: The lone pair of electrons on the remaining oxygen atom reforms the carbonyl double bond, expelling the amine as a neutral leaving group (6-chloro-2-aminopyrazine).
-
Deprotonation: The final product, a protonated carboxylic acid (acetic acid), is deprotonated by a water molecule or the released amine to yield the final products and regenerate the acid catalyst.
The pyrazine ring itself is an electron-deficient aromatic system, which can influence the reactivity of the attached acetamide group. This inherent electronic nature, combined with the presence of an acid catalyst, facilitates the hydrolytic cleavage.
Caption: Acid-catalyzed hydrolysis mechanism of N-(6-chloropyrazin-2-yl)acetamide.
Section 2: Troubleshooting Common Experimental Issues
Encountering unexpected results is a common part of research. This section addresses specific problems you might face.
-
Q: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my compound was in an acidic mobile phase for a few hours. What could it be?
-
A: This new peak is very likely the primary hydrolysis degradant, 6-chloro-2-aminopyrazine . The amide bond cleavage replaces the acetamide group with a primary amine. Primary amines are significantly more polar than amides, causing them to elute earlier (have a shorter retention time) in a standard reverse-phase HPLC system. To confirm, you can perform a forced degradation study (see Protocol 1) to intentionally generate the degradant and compare its retention time.
-
-
Q: My reaction, which is run under acidic conditions, consistently has low yields of the desired product. Could hydrolysis of my starting material be the culprit?
-
A: Absolutely. If N-(6-chloropyrazin-2-yl)acetamide is your starting material, its degradation over the course of the reaction will directly lead to lower yields. It is crucial to monitor the stability of your starting material under the reaction conditions without the other reagents present. An HPLC time-course study can quantify the rate of degradation and help you determine if you need to modify your reaction parameters (e.g., lower temperature, different acid, shorter reaction time).
-
-
Q: How can I quickly determine if a new acidic buffer system is compatible with my compound?
-
A: Perform a short-term stability or "stress test." Prepare a solution of your compound in the proposed buffer. As a control, prepare another solution in a solvent where you know it is stable (e.g., ACN or DMSO). Keep both solutions at your intended experimental temperature and analyze them by HPLC at time zero and after a few hours (e.g., 2, 4, 8 hours). A decrease in the parent peak area and/or the appearance of the hydrolysis peak in the buffered sample indicates an incompatibility.
-
Section 3: Proactive Strategies for Minimizing Hydrolysis
The best way to deal with degradation is to prevent it from happening. The following strategies are key to maintaining the integrity of your compound.
-
Q: What are the most critical experimental parameters to control to prevent hydrolysis?
| Parameter | Impact on Hydrolysis Rate | Causality / Mechanism of Impact | Recommended Control Strategy |
| pH | Exponential Increase at Low pH | The reaction is acid-catalyzed; a higher concentration of H⁺ ions directly increases the rate of the initial carbonyl protonation step.[9] | Work at the highest pH possible where the compound remains soluble and stable. Use well-characterized buffers instead of just adding strong acid. A target pH of 5-7 is often a good starting point. |
| Temperature | Significant Increase with Heat | Hydrolysis, like most chemical reactions, has activation energy. Higher temperatures provide more kinetic energy to molecules, increasing the frequency and force of collisions, thus accelerating the rate.[2][10] | Conduct all experiments at the lowest practical temperature. Use an ice bath for solution preparation and storage if necessary. Avoid prolonged heating. |
| Solvent | Dependent on Water Content | Water is a necessary reactant for hydrolysis.[11] While many experiments require aqueous solutions, the choice of co-solvent can impact stability. | If the experiment allows, use aprotic organic solvents (e.g., acetonitrile, THF, DMSO). If an aqueous system is required, minimize water content where possible and ensure co-solvents are compatible. |
| Time | Linear Increase in Degradation | The extent of degradation is a direct function of the time the compound is exposed to destabilizing conditions. | Prepare acidic solutions of the compound immediately before use. Minimize the duration of experiments and analytical runs. For analytical queues, place samples in a temperature-controlled autosampler (e.g., 4 °C). |
Section 4: Essential Experimental Protocols
These validated protocols provide a starting point for assessing and monitoring the stability of your compound.
Protocol 1: Forced Degradation Study (Acidic Conditions)
Forced degradation studies are intentionally severe to rapidly identify potential degradation products and establish the specificity of analytical methods.[7][9][12]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(6-chloropyrazin-2-yl)acetamide in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation:
-
Test Sample: In a clean vial, add 1 mL of your stock solution to 9 mL of 0.1 M Hydrochloric Acid (HCl). This gives a final concentration of 0.1 mg/mL.
-
Control Sample: In a separate vial, add 1 mL of your stock solution to 9 mL of purified water.
-
-
Stress Condition: Place both vials in a controlled temperature environment, such as a water bath or oven, set to 60 °C.
-
Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the test and control samples.
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M Sodium Hydroxide, NaOH) to stop the degradation reaction.
-
Analysis: Analyze the quenched samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms from the test and control samples. Look for a decrease in the area of the parent compound peak and the formation of new peaks in the acid-stressed sample. Aim for 5-20% degradation of the main compound for optimal results.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. onyxipca.com [onyxipca.com]
Technical Support Center: High-Purity Recrystallization of N-(6-chloropyrazin-2-yl)acetamide
Welcome to the technical support center for the purification of N-(6-chloropyrazin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high purity of this key heterocyclic intermediate through crystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of N-(6-chloropyrazin-2-yl)acetamide. Each solution is grounded in the physicochemical properties of the compound and established crystallization theory.
Issue 1: My compound "oils out" instead of forming crystals.
Q: I dissolved my crude N-(6-chloropyrazin-2-yl)acetamide in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when a compound comes out of a supersaturated solution at a temperature above its melting point.[1] The resulting oil is essentially a liquid form of your impure compound and can trap impurities, defeating the purpose of recrystallization.[2]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely too concentrated, or the cooling rate is too fast, causing the compound to crash out of solution before it can form an ordered crystal lattice.[3][4]
-
Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[5] Allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or wrapping it in glass wool can promote the gradual formation of crystals.[6]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound. While the exact melting point of N-(6-chloropyrazin-2-yl)acetamide is not widely published, related acetamides often melt in the 80-150 °C range.[7][8] If your solvent boils at a higher temperature, oiling out is more likely.
-
Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF, consider trying ethanol or ethyl acetate.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.
-
Solution: If slow cooling and solvent addition fail, it may be necessary to remove the solvent under reduced pressure and attempt purification by another method, such as a quick column chromatography plug, before re-attempting the recrystallization.[9]
-
Issue 2: No crystals are forming, even after the solution has cooled completely.
Q: My solution of N-(6-chloropyrazin-2-yl)acetamide is clear and at room temperature (or even in an ice bath), but no crystals have appeared. What should I do?
A: This is typically due to one of two reasons: either the solution is not sufficiently saturated, or it has become supersaturated and requires a nucleation event to initiate crystallization.[4]
Causality & Solutions:
-
Excess Solvent: This is the most common cause of crystallization failure.[6] If too much solvent was used to dissolve the crude material, the solution will not become saturated upon cooling, and the compound will remain dissolved.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[5] Once you observe a slight cloudiness or see crystals forming on the side of the flask, allow it to cool slowly again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[10] This is a metastable state that requires a trigger to start crystal formation.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus.[10] The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.
-
Solution 2 (Seeding): If you have a small crystal of pure N-(6-chloropyrazin-2-yl)acetamide, add it to the solution.[10] This "seed crystal" acts as a template for further crystal growth.
-
Issue 3: My final product is still impure or has a low melting point.
Q: I successfully recrystallized my product, but TLC analysis shows it's still contaminated, and the melting point is broad and lower than expected. Why?
A: This indicates that the chosen solvent system did not effectively differentiate between your target compound and the impurities, or that the crystallization process itself trapped impurities within the crystal lattice.
Causality & Solutions:
-
Poor Solvent Selection: The ideal recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain highly soluble at low temperatures.[10] If the impurities have similar solubility profiles to your product in the chosen solvent, co-crystallization can occur.
-
Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests (as described in the FAQ section) with a range of solvents of different polarities. Consider a mixed-solvent system to fine-tune the solubility properties.
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap pockets of mother liquor (which contains the dissolved impurities) within the crystals.[3]
-
Solution: Perform a second recrystallization. Redissolve the crystals in the minimum amount of fresh, hot solvent and ensure the solution cools as slowly as possible to allow for the formation of a more perfect, pure crystal lattice.[5]
-
Issue 4: I'm getting a very low yield of recrystallized product.
Q: After filtration, I recovered very little of my N-(6-chloropyrazin-2-yl)acetamide. Where did my compound go?
A: Low recovery is often a trade-off for high purity, but significant losses can usually be mitigated.[10]
Causality & Solutions:
-
Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[6][10]
-
Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the product.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing N-(6-chloropyrazin-2-yl)acetamide?
-
Good Starting Points (Single Solvents): Ethanol, Isopropanol, or Acetone.
-
Good Starting Points (Mixed Solvents): Ethanol/Water, Methanol/Toluene, or Ethyl Acetate/Hexane. A mixed-solvent system using a "good" solvent where the compound is soluble (like ethanol) and a "bad" solvent where it is not (like water) is highly effective.[5]
Q2: How do I perform a quick solubility test to choose the right solvent?
A2: Place approximately 20-30 mg of your crude material into several small test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each drop.
-
An ideal solvent will dissolve very little or none of the compound at room temperature.
-
After testing at room temperature, heat the tubes that showed poor solubility. An ideal solvent will now dissolve the compound completely at its boiling point.
-
Finally, cool the tubes that dissolved the compound when hot. An ideal solvent will show abundant crystal formation upon cooling.[10]
Q3: What is the purpose of using activated charcoal?
A3: Activated charcoal (or Norit) is used to remove colored impurities from your solution.[10] These impurities adsorb onto the large surface area of the carbon particles. It should be added to the hot solution before the hot filtration step. Use only a very small amount (the tip of a spatula), as excessive use can adsorb your product and reduce the yield. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[1]
Q4: How can I assess the purity of my final product?
A4: There are several standard methods to verify the purity of your recrystallized N-(6-chloropyrazin-2-yl)acetamide:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product side-by-side on a TLC plate. After developing in an appropriate solvent system (e.g., ethyl acetate/hexane), a pure compound should appear as a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Methods (NMR, HPLC): For the highest degree of confidence, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify purity and identify any remaining contaminants.[12]
Data & Protocols
Predicted Solubility & Solvent Properties
The following table provides a qualitative prediction of solubility for N-(6-chloropyrazin-2-yl)acetamide and properties of common solvents to guide your selection.
| Solvent | Polarity | Boiling Point (°C) | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability as Recrystallization Solvent |
| Water | High | 100 | Low | Moderate | Good (likely in a mixed system) |
| Ethanol | High | 78 | Low-Moderate | High | Excellent Candidate (Single or Mixed) |
| Methanol | High | 65 | Moderate | High | Good (may have high cold solubility) |
| Acetone | Medium | 56 | Moderate | High | Good (low boiling point can be tricky) |
| Ethyl Acetate | Medium | 77 | Low | Moderate-High | Good Candidate |
| Dichloromethane | Medium | 40 | High | High | Poor (too soluble) |
| Toluene | Low | 111 | Low | Moderate | Good (for mixed systems or impurities) |
| Hexane | Low | 69 | Very Low | Low | Good (as an anti-solvent) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This is the preferred method if a suitable single solvent is found.
-
Dissolution: Place the crude N-(6-chloropyrazin-2-yl)acetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add Solvent: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
Use this method when no single solvent is ideal.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
-
Add Anti-Solvent: While keeping the solution hot, add hot water (the "bad" solvent or anti-solvent) dropwise until you see persistent cloudiness (the cloud point).[5] This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution just becomes clear again.
-
Crystallization & Cooling: Follow steps 5-9 from the single-solvent protocol above, using an ice-cold mixture of ethanol/water (in the same proportion as your final solution) to wash the crystals.
Visual Workflows
Recrystallization Workflow Diagram
Caption: Decision tree for selecting a solvent.
References
- Benchchem.
- University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Accessed February 26, 2026.
- Unknown.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Accessed February 26, 2026.
- Unknown.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Biocyclopedia.
- Unknown.
- Benchchem.
- ResearchGate.
- U.S. Environmental Protection Agency. Acetamide, N-(2-chlorophenyl)- Properties.
- Benchchem. Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide. Accessed February 26, 2026.
- Ellingson, R. C., Henry, R. L., & McDonald, F. G. Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. ElectronicsAndBooks. Accessed February 26, 2026.
- BLDpharm. 897361-51-2|N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide. Accessed February 26, 2026.
- CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Accessed February 26, 2026.
- Wikipedia. Acetamide. Accessed February 26, 2026.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Acetamide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. athabascau.ca [athabascau.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Regioselectivity in Reactions of N-(6-chloropyrazin-2-yl)acetamide
Welcome to the technical support center for controlling regioselectivity in reactions involving N-(6-chloropyrazin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile, yet sometimes challenging, heterocyclic compound. By understanding the underlying principles of pyrazine reactivity, you can effectively steer your reactions toward the desired constitutional isomer.
Introduction: The Challenge of Pyrazine Regioselectivity
N-(6-chloropyrazin-2-yl)acetamide is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals. The pyrazine ring, a diazine, possesses a unique electronic landscape due to the presence of two nitrogen atoms. This electronic nature, combined with the influence of the acetamido and chloro substituents, presents specific challenges in controlling the position of incoming reagents. This guide will address common issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am attempting a nucleophilic aromatic substitution on N-(6-chloropyrazin-2-yl)acetamide with an amine, but I am observing a mixture of products or no reaction. How can I favor substitution at the C6 position?
Answer:
This is a common challenge. The pyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the regioselectivity is dictated by the electronic and steric environment of the ring carbons.
Underlying Principles: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms electrophilic. The acetamido group (-NHAc) is an activating group, while the chlorine atom is a deactivating group but also a good leaving group. The C6 position is generally more susceptible to nucleophilic attack than other positions on the pyrazine ring due to the combined electron-withdrawing effects of the adjacent nitrogen and the chlorine atom.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Experimental Protocol: Optimized SNAr with an Amine
-
Reagent Preparation: To a dry reaction vessel, add N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the vessel.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent helps to solvate the charged intermediate of the SNAr mechanism, thereby accelerating the reaction. A moderate temperature increase often provides the necessary activation energy without promoting side reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 2: I am performing a Suzuki-Miyaura coupling with an arylboronic acid to replace the chlorine atom. I'm getting low yields and significant starting material decomposition. What are the critical parameters to control?
Answer:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation on the pyrazine ring.[3] However, catalyst and ligand selection, along with the choice of base, are crucial for success.
Underlying Principles: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. The electron-deficient nature of the pyrazine ring can sometimes lead to catalyst inhibition or side reactions if the conditions are not optimized.[4]
Troubleshooting and Optimization Table:
| Parameter | Issue | Recommended Solution | Rationale |
| Catalyst | Low activity/decomposition | Use a pre-catalyst like Pd(dppf)Cl2 or a combination of Pd(OAc)2 with a suitable ligand. | More stable and efficient for heteroaromatic substrates.[5] |
| Ligand | Poor conversion | Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos. | These ligands stabilize the palladium center and promote oxidative addition and reductive elimination.[6] |
| Base | Incomplete reaction | Use a milder base like K2CO3 or K3PO4 instead of strong bases like NaOH or KOtBu. | Strong bases can lead to decomposition of the starting material or boronic acid.[7] |
| Solvent | Low yield | A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. | Water is necessary to dissolve the inorganic base and facilitate transmetalation. |
| Temperature | Side product formation | Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. | Minimizes thermal degradation of sensitive substrates and intermediates. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(dppf)Cl2 (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the product via column chromatography.
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Question 3: I am attempting a Buchwald-Hartwig amination and observing competing hydrodehalogenation (replacement of Cl with H). How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides.[8] This occurs when the palladium hydride intermediate, formed from the amine or solvent, reductively eliminates with the aryl halide instead of undergoing the desired C-N bond formation.
Controlling Hydrodehalogenation:
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is critical. Ligands like BrettPhos and RuPhos have been shown to minimize hydrodehalogenation by accelerating the rate of reductive elimination to form the C-N bond.[6]
-
Base Selection: A weaker base, such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), is often preferred over strong alkoxide bases (e.g., NaOtBu). Strong bases can promote the formation of palladium hydride species.
-
Solvent Purity: Ensure the use of anhydrous, high-purity solvents. Water and other protic impurities can be sources of hydrogen for the hydrodehalogenation pathway.
-
Amine Purity: Use a high-purity amine, as impurities can sometimes interfere with the catalytic cycle.
Experimental Protocol: Suppressing Hydrodehalogenation in Buchwald-Hartwig Amination
-
Reagents: To a glovebox or under an inert atmosphere, add N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv.), the amine (1.2 equiv.), Cs2CO3 (1.5 equiv.), Pd(OAc)2 (0.02 equiv.), and BrettPhos (0.04 equiv.).
-
Solvent: Add anhydrous toluene or dioxane.
-
Reaction: Heat the mixture to 100-110 °C and monitor carefully.
-
Work-up: After completion, cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the product by chromatography.
Section 3: Direct C-H Functionalization
Question 4: Can I directly functionalize the C-H bonds on the pyrazine ring of N-(6-chloropyrazin-2-yl)acetamide without affecting the chloro or acetamido groups?
Answer:
Direct C-H functionalization of pyrazines is an emerging and powerful strategy, but achieving high regioselectivity can be challenging.[3] The reactivity of the C-H bonds is influenced by the electronic properties of the substituents and the nitrogen atoms.
Guiding Principles for Regioselectivity:
-
Electronic Effects: The C-H bond at the C5 position is generally the most acidic and thus the most likely to undergo deprotonation-based C-H functionalization. The C3 position is also activated, but to a lesser extent.
-
Directing Groups: The acetamido group can act as a directing group in some palladium-catalyzed C-H functionalization reactions, favoring functionalization at the C3 position.
-
Steric Hindrance: The bulky acetamido group can sterically hinder reactions at the C3 position, potentially favoring functionalization at the C5 position.
Potential Strategies and Considerations:
-
Directed Metalation: Using a strong base like lithium diisopropylamide (LDA) or a Knochel-type base (e.g., TMPMgCl·LiCl) at low temperatures can selectively deprotonate the most acidic C-H bond (likely C5), which can then be trapped with an electrophile.[9]
-
Palladium-Catalyzed C-H Arylation: This is a complex area, and the regioselectivity will be highly dependent on the specific catalyst, ligand, and directing group ability of the acetamido group. Extensive screening of reaction conditions is typically required.
It is crucial to perform small-scale test reactions and carefully analyze the product mixture by NMR (including 2D techniques like NOESY) to determine the regiochemical outcome of any new C-H functionalization attempt. [10]
References
-
NJC&EC, I. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. Retrieved from [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
ResearchGate. (2025). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. Royal Society of Chemistry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
PubMed. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Retrieved from [Link]
- Google Patents. (n.d.). WO2017017696A1 - Process for the preparation of lumacaftor.
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
MDPI. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Retrieved from [Link]
-
Biosynce. (2025). What are the side - reactions in pyrazine synthesis?. Retrieved from [Link]
- Google Patents. (n.d.). US10844048B2 - Process and crystalline forms of lumacaftor.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives | Request PDF. Retrieved from [Link]
-
YouTube. (2022). PYRAZINE CHEMISTRY CONCEPTS. Retrieved from [Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemical Science. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ACS Publications. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Retrieved from [Link]
-
ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. Retrieved from [Link]
-
PubMed. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Retrieved from [Link]
-
PubMed. (2005). Regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][10][11][12]triazolo[4,3-a]pyrazines. Reactivity of aliphatic and aromatic hydrazides. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with N-(6-chloropyrazin-2-yl)acetamide
Welcome to our dedicated technical resource for researchers working with N-(6-chloropyrazin-2-yl)acetamide. As a Senior Application Scientist, I understand that while this building block is valuable, its inherent structure presents unique challenges in transition-metal-catalyzed reactions, particularly catalyst poisoning. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Core Challenge: The Pyrazine Problem
N-(6-chloropyrazin-2-yl)acetamide contains a pyrazine ring, a 1,4-diazine heterocycle. The lone pairs on the two nitrogen atoms are strong Lewis bases. In palladium-catalyzed cross-coupling reactions, these nitrogens can coordinate strongly to the electron-deficient palladium center. This coordination is often irreversible or kinetically traps the catalyst, effectively removing it from the desired catalytic cycle. This process, known as catalyst poisoning, is the primary cause of low yields, stalled reactions, and catalyst decomposition when working with this substrate [1].
Figure 1: Competing pathways between the desired catalytic cycle and catalyst poisoning by the pyrazine substrate.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling is stalling at ~40-60% conversion, and TLC/LCMS shows only starting material and product. What is causing this and how can I fix it?
This is the classic symptom of catalyst poisoning. The reaction proceeds until the concentration of the substrate relative to the active catalyst is high enough to effectively sequester all available palladium, halting the reaction.
Causality: The pyrazine nitrogen binds to the coordinatively unsaturated Pd(0) species required for the initial oxidative addition step. Early in the reaction, the concentration of the aryl chloride is high, and oxidative addition can compete effectively. As the reaction progresses and the substrate concentration drops, the poisoning equilibrium shifts, and the catalyst is progressively deactivated.
Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard ligands like PPh₃ are often insufficient. You need a ligand that is both sterically bulky and highly electron-donating. This combination serves two purposes:
-
Steric Bulk: Creates a protective "cone" around the palladium center, physically hindering the flat pyrazine ring from coordinating.
-
Electron-Donating: Increases the electron density on the palladium, which accelerates the rate of oxidative addition and reductive elimination, helping the desired cycle outcompete the poisoning pathway [2].
-
-
Increase Catalyst/Ligand Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) provides a larger reservoir of active catalyst to overcome the stoichiometric poisoning effect. Always maintain the appropriate Pd:Ligand ratio (typically 1:2 for monoligated species).
-
Use a More Robust Pre-catalyst: Instead of starting with Pd₂(dba)₃ or Pd(OAc)₂, use a well-defined, air-stable palladacycle pre-catalyst like SPhos Pd G3 or XPhos Pd G4 . These pre-catalysts generate the active Pd(0)L species slowly and consistently in situ, maintaining a low, steady concentration that is less susceptible to being completely trapped at once [3].
Table 1: Ligand Selection Guide for Challenging Suzuki Couplings
| Ligand | Structure Type | Key Features | Typical Loading (mol%) | Expected Outcome with Pyrazine Substrate |
| PPh₃ | Monodentate Phosphine | Standard, low bulk | 2-5 | Poor to Moderate. High risk of stalling. |
| P(t-Bu)₃ | Monodentate Phosphine | Very electron-rich, moderate bulk | 1-3 | Moderate. Improved, but can be sensitive. |
| SPhos | Buchwald Biarylphosphine | Bulky, electron-rich | 1-3 | Good to Excellent. Designed for challenging substrates. |
| XPhos | Buchwald Biarylphosphine | Very bulky, electron-rich | 1-3 | Excellent. Often the best choice for sterically hindered or electron-poor aryl chlorides. |
| RuPhos | Buchwald Biarylphosphine | Bulky, electron-rich, flexible | 1-3 | Excellent. Particularly effective at lower temperatures. |
Q2: I'm seeing a lot of black precipitate (palladium black) form early in my reaction, along with low yield. How can I prevent this?
The formation of palladium black indicates the decomposition of the active, soluble Pd(0)Lₙ species into inactive, bulk palladium metal. This is a sign that your catalytic species is unstable under the reaction conditions.
Causality: The pyrazine substrate can displace the stabilizing phosphine ligand(s) from the palladium center. The resulting "naked" or poorly-ligated palladium species are highly unstable and rapidly agglomerate and precipitate out of solution.
Figure 2: Pathway to catalyst decomposition via ligand displacement.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Oxygen is a known culprit in degrading phosphine ligands and palladium catalysts. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon for 30+ minutes or 3-4 freeze-pump-thaw cycles) and the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
Use a Higher Ligand-to-Palladium Ratio: For this specific substrate, increasing the L:Pd ratio from the standard 2:1 to 3:1 or even 4:1 can help. The excess ligand in solution shifts the equilibrium away from the un-ligated palladium species, keeping more of the catalyst stable and soluble.
-
Implement a Pre-catalyst Protocol: This is the most robust solution. As mentioned in Q1, modern pre-catalysts are designed for stability and controlled activation. They protect the palladium center until the reaction is heated, ensuring the active species is generated in the presence of all reagents, minimizing its lifetime as a potentially unstable intermediate.
Protocol: Inert Atmosphere Reaction Setup with a Palladacycle Pre-catalyst
This protocol ensures a self-validating, reproducible setup.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a stir bar and a condenser under vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Solid Reagents: In a glovebox or under a strong positive flow of inert gas, add the following to the flask in order:
-
Boronic acid partner (e.g., 1.2 eq)
-
N-(6-chloropyrazin-2-yl)acetamide (1.0 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Palladacycle pre-catalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol%)
-
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via a cannula or gas-tight syringe. The total volume should target a substrate concentration of 0.1-0.2 M.
-
Reaction Execution:
-
Fit the condenser and ensure inert gas is flowing through it.
-
Lower the flask into a pre-heated oil bath (e.g., 80-100 °C).
-
Stir vigorously for the prescribed time.
-
-
Monitoring: Take aliquots periodically using a nitrogen-flushed syringe. Quench with water, extract with a suitable solvent (e.g., EtOAc), and analyze by TLC or LCMS to monitor conversion.
Q3: I am attempting a Buchwald-Hartwig amination on N-(6-chloropyrazin-2-yl)acetamide and getting no product. Is this reaction feasible?
This is significantly more challenging than a Suzuki coupling. In a Buchwald-Hartwig amination, your nucleophile (the amine) is also a Lewis basic nitrogen-containing compound. You now have two potential catalyst poisons in your reaction flask.
Causality: The palladium catalyst is caught between two competing coordinating species: the pyrazine ring of the substrate and the lone pair of the amine coupling partner. This "dual-poisoning" scenario makes it extremely difficult for the catalyst to complete the cycle, as its coordination sites are almost constantly occupied by non-productive ligands.
Troubleshooting Strategies:
-
Use a Highly Specialized Ligand System: This is non-negotiable. You must use a ligand specifically designed for challenging C-N couplings.
-
Josiphos-type ligands (e.g., CYPF-tBu): These ferrocene-based ligands have a unique bite angle and electronic properties that are highly effective for coupling with N-heterocycles [4].
-
Generation 4 Buchwald Ligands (e.g., tBuXPhos): These were developed to have the extreme steric bulk and electron-donating ability needed for the most difficult substrates.
-
-
Careful Base Selection: The base is critical. A very strong, non-coordinating base is often required. Sodium tert-butoxide (NaOtBu) is common, but sometimes a weaker base like K₃PO₄ or a soluble base like LHMDS can perform better by altering the reaction kinetics and minimizing side reactions. Screening is essential.
-
Consider an Alternative Synthetic Strategy: If extensive screening fails, it may be more efficient to change your approach.
-
SₙAr (Nucleophilic Aromatic Substitution): If your amine is a strong nucleophile (e.g., a secondary amine like morpholine or piperidine), an SₙAr reaction may be possible, completely avoiding the use of a palladium catalyst. This typically requires higher temperatures and a polar aprotic solvent like DMSO or NMP.
-
Change the Order of Operations: Can you install the amide group after performing the C-N coupling on a simpler pyrazine precursor? Re-evaluating the overall synthetic route can often bypass a problematic step.
-
References
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladacycle for C−C and C−N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of 2-Chloropyridines. *Journal of the American Chemical
Technical Support Center: Strategies for Drying and Storage to Prevent Hygroscopic Degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with hygroscopic materials. Uncontrolled moisture absorption can severely compromise sample integrity, leading to failed experiments, inaccurate data, and loss of valuable materials.[1][2] This resource provides in-depth, field-proven troubleshooting advice and protocols to help you effectively dry and store these sensitive compounds.
Understanding the Challenge: Hygroscopicity FAQs
Q1: What does "hygroscopic" mean, and why is it a critical issue in research and development?
A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[3]
-
Absorption: Water molecules are drawn into the bulk of the material, similar to a sponge soaking up water.
-
Adsorption: Water molecules adhere to the surface of the material.[3]
This phenomenon is driven by a difference in water vapor pressure between the ambient air and the material itself.[4] If the air's vapor pressure is higher, the material will take up moisture until equilibrium is reached.[4]
This becomes a critical issue because the introduction of water can trigger a cascade of undesirable events:
-
Physical Degradation: Moisture can cause powders to clump, cake, or even fully dissolve into a liquid (a process known as deliquescence).[1][3][5] This alters physical properties like flowability and density, which are critical in manufacturing processes like tableting.[2][5]
-
Chemical Degradation: The presence of water can initiate hydrolysis, leading to the breakdown of active pharmaceutical ingredients (APIs) and a loss of potency.[2] It can also accelerate oxidation and support microbial growth.[5]
-
Altered Performance: For APIs and excipients, changes in hydration state can affect solubility and bioavailability, ultimately compromising the therapeutic efficacy of a drug product.[6]
Q2: What factors make a compound more or less hygroscopic?
A2: Several factors determine a material's affinity for water:
-
Chemical Composition: The presence of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), increases a material's hygroscopicity due to their ability to form hydrogen bonds with water molecules.[4][7]
-
Porosity and Surface Area: A porous structure or a high surface-to-volume ratio (as seen in micronized powders) provides more sites for water molecules to adsorb.[4][8]
-
Crystalline vs. Amorphous Form: Amorphous materials are generally more hygroscopic than their crystalline counterparts because their disordered structure allows for easier penetration of water molecules.[9]
-
Environmental Conditions: The rate and extent of moisture uptake are directly influenced by the ambient relative humidity (RH) and temperature.[4][7]
Part 1: Drying Strategies & Troubleshooting
The primary goal of drying is to remove sufficient moisture to ensure the material's stability without causing thermal or mechanical degradation.[10] The selection of an appropriate drying method is paramount.
FAQ: How do I select the right drying method for my hygroscopic compound?
A3: The choice depends on a careful evaluation of your material's properties and the scale of your work. The primary considerations are sensitivity to heat, sensitivity to oxygen, and physical form.
This decision-making workflow can help guide your selection:
Caption: Logic for selecting an appropriate storage method.
Troubleshooting Common Storage Issues
-
Problem: "My compound is clumping even though it's in a desiccator."
-
Cause 1: Saturated Desiccant. The desiccant has absorbed its maximum capacity of water and can no longer maintain a dry atmosphere.
-
Solution: Check your desiccant. If you are using indicating silica gel, a color change (e.g., blue to pink) signals saturation. [11]The desiccant must be regenerated or replaced. See the protocol below.
-
Cause 2: Poor Seal. The desiccator lid or cabinet door is not forming an airtight seal, allowing ambient moisture to continuously enter.
-
Solution: Check the seal and apply a thin layer of vacuum grease if necessary. Ensure the cabinet door latches securely.
-
Cause 3: Frequent Access. Opening the desiccator repeatedly, especially in a humid lab, introduces a fresh supply of moist air each time. [12] * Solution: For frequently used materials, consider dividing the substance into smaller aliquots stored in individual sealed vials within the main desiccator. [13]This limits moisture exposure to only the small amount being used.
-
-
Problem: "How should I store a large bulk container of a hygroscopic powder?"
-
Solution: Relying on the container's original seal is often insufficient once opened. The large headspace will trap ambient air. [12]The best practice is a multi-barrier approach:
-
Add desiccant pouches to the headspace of the primary container, ensuring they don't directly contact the material. [12] 2. Seal the lid of the primary container tightly and wrap the closure with Parafilm.
-
Place the entire sealed container inside a larger, moisture-barrier bag (e.g., a laminated foil bag).
-
Add more desiccant pouches into the outer bag before heat-sealing it. [12]
-
-
Protocol: Regeneration of Indicating Silica Gel Desiccant
Indicating silica gel is a reusable desiccant that provides a visual cue when it becomes saturated. [11][14] Objective: To thermally remove absorbed moisture from saturated silica gel, restoring its drying capacity.
Materials:
-
Saturated silica gel (e.g., pink in color)
-
Glass baking dish or metal tray
-
Vented laboratory oven capable of reaching 150°C
Procedure:
-
Preparation: Spread the saturated silica gel beads in a thin, even layer on the baking dish or tray. A shallow layer maximizes the surface area exposed to heat. [14]2. Heating: Place the tray in a preheated oven set to 120-150°C (250-300°F) . [11][14]Do not exceed 160°C , as higher temperatures can damage the silica's porous structure. [14]3. Drying Time: Heat for 1 to 3 hours. The time required depends on the amount of desiccant. The gel is regenerated when its original color (e.g., deep blue) has been fully restored. [11][14]Periodically shaking the tray can facilitate even drying. [14]4. Cooling: Once regenerated, turn off the oven and immediately transfer the hot tray into a dry, airtight desiccator to cool. Do not let it cool in open air, as it will immediately begin to reabsorb ambient moisture. [15]5. Storage: After cooling to room temperature, promptly transfer the regenerated desiccant to a tightly sealed container for storage until its next use. [14][15]
Data Summary: Comparison of Common Laboratory Desiccants
| Desiccant | Active Material | Adsorption Capacity | Performance at Low RH | Regeneration | Notes |
| Silica Gel | Silicon Dioxide (SiO₂) | ~35-40% of its weight [14] | Good, but less effective than molecular sieves below 20% RH. | Yes, by heating at 120-150°C. [11][14] | Inert, non-toxic, and widely used. Available with color indicators. [11] |
| Molecular Sieves | Zeolite (Sodium/Potassium Alumino-silicate) | ~20-22% of its weight | Excellent, maintains a very low RH. | Yes, by heating at higher temperatures (200-315°C) under vacuum. | More aggressive drying agent than silica gel; ideal for protecting extremely sensitive materials. [16] |
| Calcium Chloride | CaCl₂ | High | Very effective, but can form a corrosive brine (deliquescence). | Not practically reusable in a lab setting. | Highly effective but must be contained to prevent leakage of the formed solution. [4] |
References
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). Sensors and Materials. Retrieved February 25, 2026, from [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved February 25, 2026, from [Link]
-
SaintyCo. (n.d.). Dryers in pharmaceutical industry. Retrieved February 25, 2026, from [Link]
-
Heriot-Watt Research Portal. (2020, November 26). Hygroscopic materials and characterization techniques for fiber sensing applications: A review. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 25, 2026, from [Link]
-
Sustainability Directory. (2026, February 2). Hygroscopic Material Properties. Retrieved February 25, 2026, from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved February 25, 2026, from [Link]
-
EWI Specialist. (2023, November 25). What Does Hygroscopic Mean and Its Importance for EWI Systems. Retrieved February 25, 2026, from [Link]
-
Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. Retrieved February 25, 2026, from [Link]
-
PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved February 25, 2026, from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved February 25, 2026, from [Link]
-
Walter Healthcare. (2025, November 1). Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). Hygroscopy. Retrieved February 25, 2026, from [Link]
-
Scribd. (n.d.). Drying Techniques for Sensitive Materials. Retrieved February 25, 2026, from [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]
-
Heng, W. S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1333. [Link]
-
GEA. (n.d.). Fundamentals of Pharmaceutical Freeze Drying. Retrieved February 25, 2026, from [Link]
-
Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved February 25, 2026, from [Link]
-
Powder & Bulk Solids. (2026, February 13). How to Prevent Product Degradation During the Drying Process. Retrieved February 25, 2026, from [Link]
-
Jiangyin Migreat Machinery Co.,Ltd. (2025, June 11). What special considerations are there when drying hygroscopic materials in a Fluid Bed Dryer? Retrieved February 25, 2026, from [Link]
-
Sorbtech. (n.d.). Silica Gel Desiccant Regeneration. Retrieved February 25, 2026, from [Link]
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Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved February 25, 2026, from [Link]
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Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Retrieved February 25, 2026, from [Link]
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Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved February 25, 2026, from [Link]
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American Dairy Products Institute. (2023, August 22). ADPI Analytical Method #003 Determination of Moisture. Retrieved February 25, 2026, from [Link]
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MISC Lab. (n.d.). Desiccant Use and Regeneration (drying). Retrieved February 25, 2026, from [Link]
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Wikipedia. (n.d.). Freeze drying. Retrieved February 25, 2026, from [Link]
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Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved February 25, 2026, from [Link]
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Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved February 25, 2026, from [Link]
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Camlab. (2022, February 1). A simple guide to desiccators. Retrieved February 25, 2026, from [Link]
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MDPI. (2019, January 8). Research on the Comprehensive Performance of Hygroscopic Materials in an Office Building Based on EnergyPlus. Retrieved February 25, 2026, from [Link]
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Drawell. (2023, August 4). 4 Key Questions For Choosing a Vacuum Drying Oven. Retrieved February 25, 2026, from [Link]
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GSC Online Press. (2025, January 31). A review of lyophilization. Retrieved February 25, 2026, from [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 25, 2026, from [Link]
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Sea-Bird Scientific. (2010, July 12). Desiccant Use and Regeneration (drying). Retrieved February 25, 2026, from [Link]
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Ellab. (n.d.). The Freeze Drying Theory and Process - Things to Consider. Retrieved February 25, 2026, from [Link]
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Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved February 25, 2026, from [Link]
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PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 25, 2026, from [Link]
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Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved February 25, 2026, from [Link]
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MDPI. (2022, November 5). Impact of Vacuum Assisted Oven Drying of Kurut on Product Quality and Drying Characteristics. Retrieved February 25, 2026, from [Link]
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TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved February 25, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of N-(6-chloropyrazin-2-yl)acetamide: A Comparative NMR Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor, offering profound insights into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shift assignments for N-(6-chloropyrazin-2-yl)acetamide, a substituted pyrazine derivative of interest in medicinal chemistry.
The pyrazine ring, a key heterocyclic motif, is present in numerous biologically active compounds. Its electron-deficient nature, stemming from the presence of two electronegative nitrogen atoms, significantly influences the chemical environment of its substituents, a phenomenon clearly observable in its NMR spectra.[1][2] This guide will not only present the expected spectral data for the title compound but also offer a comparative analysis with related structures to provide a deeper understanding of substituent effects on chemical shifts.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of N-(6-chloropyrazin-2-yl)acetamide. These predictions are based on established principles of NMR spectroscopy and analysis of data for structurally analogous compounds.[3][4]
Table 1: Predicted ¹H NMR Data for N-(6-chloropyrazin-2-yl)acetamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.5 - 11.0 | Singlet (broad) | -NH (Amide) |
| ~8.5 - 8.7 | Singlet | H-3 (Pyrazine) |
| ~8.3 - 8.5 | Singlet | H-5 (Pyrazine) |
| ~2.1 - 2.3 | Singlet | -CH₃ (Acetyl) |
Table 2: Predicted ¹³C NMR Data for N-(6-chloropyrazin-2-yl)acetamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 - 171 | C=O (Amide) |
| ~150 - 152 | C-2 (Pyrazine) |
| ~148 - 150 | C-6 (Pyrazine) |
| ~140 - 142 | C-3 (Pyrazine) |
| ~135 - 137 | C-5 (Pyrazine) |
| ~24 - 26 | -CH₃ (Acetyl) |
Causality Behind Experimental Choices and Spectral Interpretation
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic for compounds containing exchangeable protons, such as the amide (-NH) proton in our target molecule.[5] This solvent allows for the clear observation of the -NH signal, which would otherwise be broadened or exchanged in protic solvents like D₂O or methanol-d₄.
The downfield chemical shifts of the pyrazine ring protons (H-3 and H-5) are a direct consequence of the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring.[1][6] The chlorine atom at the C-6 position and the acetamido group at the C-2 position further deshield the ring protons. The broadness of the amide proton signal is a result of hydrogen bonding and chemical exchange.[1]
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) are expected to be the most downfield among the pyrazine ring carbons. The carbonyl carbon of the amide group will also exhibit a characteristic downfield shift.
Visualizing the Molecular Structure and Assignments
To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the atom numbering used for the assignments.
Caption: Molecular structure of N-(6-chloropyrazin-2-yl)acetamide with atom numbering for NMR assignments.
Comparative Analysis with Structurally Related Compounds
To appreciate the influence of each substituent on the NMR spectrum, it is instructive to compare the predicted data for our target molecule with the experimental data of simpler, related compounds.
Table 3: ¹H NMR Chemical Shift Comparison (in CDCl₃, unless otherwise noted)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| Pyrazine | 8.59 | 8.59 | 8.59 | - |
| 2-Chloropyrazine | 8.51 | 8.41 | - | - |
| N-Phenylacetamide | - | - | - | 7.0-7.5 (Ar-H), 2.19 (-CH₃) |
| N-(6-chloropyrazin-2-yl)acetamide (Predicted, DMSO-d₆) | ~8.5 - 8.7 | ~8.3 - 8.5 | - | ~10.5-11.0 (-NH), ~2.1-2.3 (-CH₃) |
This comparison highlights how the introduction of a chlorine atom and an acetamido group breaks the symmetry of the pyrazine ring, resulting in distinct signals for the remaining ring protons. The electron-withdrawing nature of both substituents generally leads to a downfield shift of the pyrazine protons compared to the parent pyrazine.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of N-(6-chloropyrazin-2-yl)acetamide.
A. Materials and Equipment
-
N-(6-chloropyrazin-2-yl)acetamide sample
-
Deuterated solvent (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
B. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the N-(6-chloropyrazin-2-yl)acetamide sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer: Transfer the solution into a 5 mm NMR tube using a pipette.
-
Capping: Cap the NMR tube securely.
C. Instrument Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of N-(6-chloropyrazin-2-yl)acetamide using NMR spectroscopy.
Sources
Mass spectrometry (LC-MS) fragmentation patterns of N-(6-chloropyrazin-2-yl)acetamide
An In-Depth Guide to the LC-MS Fragmentation Patterns of N-(6-chloropyrazin-2-yl)acetamide: A Comparative and Methodological Analysis
Introduction to N-(6-chloropyrazin-2-yl)acetamide
N-(6-chloropyrazin-2-yl)acetamide belongs to the pyrazine class of compounds, which are key structural motifs in many pharmaceutical agents due to their diverse biological activities.[2][3] Accurate characterization and quantification of such molecules are critical during drug discovery and development for metabolism, pharmacokinetic (ADME), and toxicology studies.[2] LC-MS/MS is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity through the analysis of collision-induced dissociation (CID) fragmentation patterns.[4][5]
This guide serves as a self-validating system for researchers. By understanding the why behind the fragmentation, analysts can predict and interpret the mass spectra of this and structurally similar molecules, troubleshoot methods, and ensure data integrity.
Molecular Profile and Ionization Behavior
Before delving into fragmentation, it is essential to understand the fundamental properties of the parent molecule.
-
Molecular Formula: C₆H₆ClN₃O[1]
-
Monoisotopic Mass: 171.0199 Da[1]
-
Chemical Structure: An acetamide group attached to a chloropyrazine core.
Given the presence of basic nitrogen atoms on the pyrazine ring, N-(6-chloropyrazin-2-yl)acetamide is expected to ionize efficiently in positive ion mode electrospray ionization (ESI+) . Protonation will likely occur on one of the ring nitrogens, forming the precursor ion [M+H]⁺ at m/z 172.0272 .[1] While negative ion mode analysis is possible, forming an [M-H]⁻ ion at m/z 170.0127, the protonated species typically yields more structurally informative and sensitive data for this class of compounds.[1][6]
Predicted Fragmentation Pathways in Positive Ion Mode (ESI+)
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 172.0) is predicted to proceed through several logical and competing pathways. The fragmentation is dictated by the molecule's structure: the labile acetamide side chain and the relatively stable chloropyrazine ring.
Pathway I: Primary Fragmentation of the Acetamide Group
The most energetically favorable fragmentation is the cleavage of the amide side chain. This occurs via two primary routes:
-
Neutral Loss of Ketene (CH₂=C=O): This is a hallmark fragmentation for N-acetylated compounds.[7] The protonated precursor ion loses a neutral ketene molecule (mass: 42.0106 Da), resulting in the formation of a highly stable protonated 2-amino-6-chloropyrazine fragment. This is predicted to be the base peak in the product ion spectrum.
-
[M+H]⁺ (m/z 172.0) → [M+H - C₂H₂O]⁺ (m/z 130.0166) + C₂H₂O
-
-
Loss of the Acetyl Group Radical: While less common in typical low-energy CID, radical loss can occur.[8] The loss of the acetyl radical (•COCH₃) would generate an ion at m/z 129. However, the neutral loss of ketene is significantly more probable.
Pathway II: Fragmentation of the Chloropyrazine Core
Following the initial loss of ketene, the resulting fragment ion (m/z 130.0) can undergo further dissociation at higher collision energies.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyrazine and pyrimidine rings involves the cleavage of the ring structure, often leading to the expulsion of a neutral HCN molecule (mass: 27.0109 Da).[9]
-
m/z 130.0 → [C₃H₂ClN]⁺ (m/z 102.9950) + HCN
-
-
Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (mass: 34.9688 Da). The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) in the precursor ion and its absence in the fragment is a key diagnostic marker.
-
m/z 130.0 → [C₄H₅N₃]⁺ (m/z 95.0507) + •Cl
-
The following diagram, generated using DOT language, illustrates these predicted fragmentation pathways.
Summary of Predicted Product Ions
The table below summarizes the key predicted ions for quantitative and qualitative analysis. The transition 172.0 → 130.0 is expected to be the most intense and is therefore the ideal choice for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
| Precursor Ion (m/z) | Proposed Formula | Product Ion (m/z) | Proposed Formula | Neutral Loss | Proposed Identity of Loss |
| 172.0272 | [C₆H₇ClN₃O]⁺ | 130.0166 | [C₄H₅ClN₃]⁺ | 42.0106 | Ketene (C₂H₂O) |
| 172.0272 | [C₆H₇ClN₃O]⁺ | 102.9950 | [C₃H₂ClN]⁺ | 69.0215 | C₂H₂O + HCN |
| 130.0166 | [C₄H₅ClN₃]⁺ | 102.9950 | [C₃H₂ClN]⁺ | 27.0109 | Hydrogen Cyanide (HCN) |
| 130.0166 | [C₄H₅ClN₃]⁺ | 95.0507 | [C₄H₅N₃]⁺ | 34.9688 | Chlorine Radical (•Cl) |
Key Diagnostic Feature: The Chlorine Isotope Pattern A critical feature for confirming the identity of chlorine-containing fragments is the natural isotopic abundance of chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Any fragment containing a chlorine atom (e.g., m/z 172.0, 130.0, 103.0) will appear as a doublet, with the second peak being two mass units higher and approximately one-third the intensity of the first peak. This provides an additional layer of confirmation.
Comparative Methodologies and Experimental Protocol
While other analytical techniques exist, LC-MS/MS offers the best combination of selectivity and sensitivity for this application.[2][10] Gas chromatography (GC-MS) could also be used, but the polarity and potential thermal lability of the acetamide group make LC-MS a more robust choice.[10]
The following is a comprehensive, field-proven protocol for the analysis of N-(6-chloropyrazin-2-yl)acetamide. The causality behind each choice is explained to ensure a self-validating workflow.
Experimental Workflow Diagram
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A Comparative Guide to the Reactivity of N-(6-chloropyrazin-2-yl)acetamide and N-(6-bromopyrazin-2-yl)acetamide in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, pyrazine derivatives are of particular interest due to their prevalence in pharmacologically active compounds. The strategic functionalization of the pyrazine core often relies on the reactivity of a carbon-halogen bond. This guide provides an in-depth, objective comparison of the reactivity of N-(6-chloropyrazin-2-yl)acetamide and its bromo-analog, N-(6-bromopyrazin-2-yl)acetamide, in key synthetic transformations. By examining the underlying principles and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond: A Fundamental Overview
The primary determinant of reactivity in many transformations involving these substrates is the inherent strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. This fundamental difference has profound implications for the kinetics and thermodynamics of reactions where the cleavage of this bond is a key step.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339 |
| C-Br | ~276 |
Table 1: Approximate Carbon-Halogen Bond Dissociation Energies.
In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the C-X bond is frequently the rate-determining step of the catalytic cycle.[1] The weaker C-Br bond in N-(6-bromopyrazin-2-yl)acetamide leads to a lower activation energy for this step, and consequently, a higher reaction rate compared to its chloro-counterpart.[2] This generally translates to milder reaction conditions, shorter reaction times, and often, the feasibility of using less activated catalyst systems.
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be inverted. In these reactions, the rate-determining step is often the initial attack of the nucleophile on the carbon bearing the halogen. The high electronegativity of the halogen can stabilize the negatively charged intermediate (a Meisenheimer complex), and the pyrazine ring's electron-deficient nature further facilitates this.[1][3][4]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following table illustrates a hypothetical comparison for the coupling of our target molecules with phenylboronic acid.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| N-(6-chloropyrazin-2-yl)acetamide | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| N-(6-bromopyrazin-2-yl)acetamide | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 4 | >90 |
Table 2: Projected Comparative Performance in Suzuki-Miyaura Coupling.
The data illustrates that N-(6-bromopyrazin-2-yl)acetamide is expected to react under milder conditions and in a shorter timeframe to achieve a higher yield. The less reactive N-(6-chloropyrazin-2-yl)acetamide would likely require a more robust catalyst system, such as one employing a ferrocenylphosphine ligand (dppf), and higher temperatures to achieve a comparable, though likely lower, yield.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.[6] A similar trend in reactivity is expected for this transformation.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| N-(6-chloropyrazin-2-yl)acetamide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~70 |
| N-(6-bromopyrazin-2-yl)acetamide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | >85 |
Table 3: Projected Comparative Performance in Buchwald-Hartwig Amination.
For the Buchwald-Hartwig amination, the chloro-substrate would likely necessitate a more specialized, bulky, and electron-rich phosphine ligand like XPhos to facilitate the challenging oxidative addition step. The bromo-substrate, being more reactive, could potentially be coupled effectively with a more conventional ligand like BINAP under milder conditions.[7]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes both substrates susceptible to nucleophilic aromatic substitution. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack.[1][8]
In SNAr reactions, where the addition of the nucleophile is the rate-determining step, the reactivity order can be F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state. Therefore, in many cases, N-(6-chloropyrazin-2-yl)acetamide may exhibit comparable or even slightly higher reactivity than its bromo counterpart in SNAr reactions, particularly with hard nucleophiles.
Experimental Protocols
The following are detailed, step-by-step methodologies for key comparative experiments.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction rate of N-(6-chloropyrazin-2-yl)acetamide and N-(6-bromopyrazin-2-yl)acetamide in a Suzuki-Miyaura coupling with phenylboronic acid.
Reaction A: N-(6-bromopyrazin-2-yl)acetamide
-
To a dry Schlenk flask, add N-(6-bromopyrazin-2-yl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and a 2M aqueous solution of sodium carbonate (2.0 mmol).
-
Heat the mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction B: N-(6-chloropyrazin-2-yl)acetamide
-
To a dry Schlenk flask, add N-(6-chloropyrazin-2-yl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane (4 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol).
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at 2-hour intervals.
-
Follow steps 6-8 from Reaction A for workup and purification.
Conclusion
For N-(6-chloropyrazin-2-yl)acetamide, successful cross-coupling often necessitates the use of more sophisticated, highly active catalyst systems, higher temperatures, and longer reaction times. However, its lower cost and greater availability can make it an attractive starting material if efficient coupling conditions can be established.
In nucleophilic aromatic substitution reactions, the reactivity difference is less pronounced and can be substrate and nucleophile dependent. In many cases, the chloro-derivative may react as fast or even faster than the bromo-derivative due to electronic effects that stabilize the reaction intermediate. The choice between these two valuable building blocks should therefore be a strategic one, guided by the specific transformation being undertaken, the desired reaction conditions, and economic considerations.
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing). [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common impurities in commercial N-(6-chloropyrazin-2-yl)acetamide batches
Executive Summary
N-(6-chloropyrazin-2-yl)acetamide (CAS: 6863-73-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiviral pharmacophores (e.g., Favipiravir analogs and T-1105 derivatives). Its purity is paramount, as the pyrazine core’s reactivity can lead to downstream genotoxic impurities if precursors are not cleared.
This guide objectively compares analytical methodologies for detecting common impurities in commercial batches. It synthesizes data from standard acetylation chemistry of 2-amino-6-chloropyrazine to provide a robust impurity profile and validated detection workflows.
The Impurity Landscape: Origins & Mechanisms
Commercial synthesis typically involves the acetylation of 2-amino-6-chloropyrazine using acetic anhydride (
Table 1: Common Impurities in Commercial Batches
| Impurity Name | Structure Description | Origin/Mechanism | Relative Polarity (RP-HPLC) | Mass Shift (vs Target) |
| Impurity A (Starting Material) | 2-Amino-6-chloropyrazine | Incomplete reaction; Stoichiometric deficit. | High (Elutes Early) | -42 Da |
| Impurity B (Di-imide) | N-Acetyl-N-(6-chloropyrazin-2-yl)acetamide | Over-acetylation; Excess reagent/High Temp. | Low (Elutes Late) | +42 Da |
| Impurity C (Hydrolysis) | 6-Chloropyrazin-2-ol | Nucleophilic displacement of amine (rare) or tautomer of hydrolyzed precursors. | High (Elutes Early) | Variable |
| Impurity D (Substitution) | N-(6-hydroxypyrazin-2-yl)acetamide | Medium-High | -18 Da (approx) |
Visualization: Impurity Genesis Pathways
The following diagram maps the kinetic origins of these impurities during the synthesis process.
Figure 1: Synthetic pathways leading to critical impurities. Control of stoichiometry and temperature is essential to minimize Impurity B and D.
Comparative Analysis of Detection Methods
Selecting the right analytical tool is a trade-off between sensitivity, specificity, and cost.
Method A: HPLC-UV (Standard QC)
-
Best For: Routine batch release, quantification of known impurities (>0.05%).
-
Limitation: Cannot distinguish between co-eluting isomers or confirm identity without standards.
-
Performance:
-
Detector: PDA/UV @ 254 nm (Pyrazine absorption max).
-
Linearity: Excellent (
). -
Throughput: High (15-20 min run time).
-
Method B: UHPLC-MS (R&D & Troubleshooting)
-
Best For: Structure elucidation, detecting trace impurities (<0.05%), and confirming the "Chlorine Pattern" (Isotope ratio 3:1).
-
Advantage: distinct mass shift allows immediate identification of Over-acetylation (+42 Da) vs. Starting Material (-42 Da).
-
Performance:
-
Ionization: ESI+ (Positive Mode) is highly effective for basic pyrazine nitrogens.
-
Specificity: High (Mass resolution separates co-eluting peaks).
-
Table 2: Method Performance Comparison
| Feature | HPLC-UV (Method A) | UHPLC-MS (Method B) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Specificity | Moderate (Retention Time only) | High (RT + m/z + Isotope Pattern) |
| Equipment Cost | Low | High |
| Suitability | QC / Manufacturing | R&D / Impurity Profiling |
Experimental Protocols
The following protocols are designed to be self-validating. The presence of the Chlorine isotope pattern (
Protocol 1: Sample Preparation
-
Diluent: Mix Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon may adsorb polar pyrazines).
Protocol 2: HPLC-UV Method (Gradient)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate pyrazines).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar hydrolysis products)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash out Di-acetyl impurity)
-
-
Detection: 254 nm (primary), 220 nm (secondary).
Protocol 3: LC-MS Identification Workflow
This workflow ensures no impurity is missed during structural characterization.
Figure 2: Decision matrix for identifying impurities based on Mass-to-Charge (m/z) and Isotope fidelity.
References
-
PubChem. (2025).[3] N-(6-chloropyrazin-2-yl)acetamide Compound Summary. National Library of Medicine. [Link]
-
National Institutes of Health. (2025). 2-Amino-6-chloropyrazine Synthesis and Properties. PubChem.[4] [Link]
- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition (WO2010105193A1).
Sources
Safety Operating Guide
Navigating the Safe Handling of N-(6-chloropyrazin-2-yl)acetamide: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(6-chloropyrazin-2-yl)acetamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information to ensure minimal exposure risk and responsible waste management.
The following procedures are based on established safety protocols for analogous chlorinated aromatic and acetamide compounds. Given the absence of a specific Safety Data Sheet (SDS) for N-(6-chloropyrazin-2-yl)acetamide, a conservative approach to personal protective equipment (PPE) and handling is paramount.
Hazard Assessment and Risk Mitigation
N-(6-chloropyrazin-2-yl)acetamide is a chlorinated heterocyclic compound. While specific toxicity data is limited, related structures suggest potential hazards upon inhalation, ingestion, or skin contact.[1][2] Similar compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Core Principles of Protection:
-
Engineering Controls: The primary line of defense is to handle N-(6-chloropyrazin-2-yl)acetamide within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): As the final barrier, appropriate PPE must be worn at all times when handling the compound.
-
Hygiene Practices: Strict personal hygiene, including thorough hand washing after handling, is mandatory to prevent accidental ingestion or skin contact.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling N-(6-chloropyrazin-2-yl)acetamide.
| PPE Category | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. For prolonged contact or in case of a spill, laminate film gloves (e.g., Silver Shield®) or butyl rubber gloves should be considered as an outer layer due to their high resistance to chlorinated compounds. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashes, such as when handling larger quantities or solutions, a full-face shield worn over safety goggles is required.[3] |
| Body Protection | A flame-resistant lab coat , fully buttoned, is the minimum requirement. For procedures with a significant splash potential, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of solid N-(6-chloropyrazin-2-yl)acetamide or its solutions should be conducted in a certified chemical fume hood . If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) is necessary. |
Operational Workflow: From Receipt to Disposal
A structured workflow ensures safety at every stage of handling N-(6-chloropyrazin-2-yl)acetamide.
Figure 1: A step-by-step workflow for the safe handling of N-(6-chloropyrazin-2-yl)acetamide.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed.[4]
-
Pre-Handling Preparation:
-
Review the safety data sheets of structurally similar compounds to understand potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Hold a pre-task safety briefing to discuss the handling plan and emergency procedures.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.
-
Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify the institutional safety office. For small spills within a fume hood, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it into a sealed, labeled hazardous waste container.[1] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with N-(6-chloropyrazin-2-yl)acetamide must be treated as hazardous waste.
Figure 2: A clear plan for the segregation and disposal of waste contaminated with N-(6-chloropyrazin-2-yl)acetamide.
Disposal Protocol:
-
Waste Segregation: Do not mix waste containing N-(6-chloropyrazin-2-yl)acetamide with other waste streams.
-
Solid Waste: Place contaminated gloves, absorbent materials, and empty containers into a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing N-(6-chloropyrazin-2-yl)acetamide in a separate, labeled, and sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour any waste down the drain.
By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with N-(6-chloropyrazin-2-yl)acetamide, ensuring the protection of both personnel and the environment.
References
-
Winfield Solutions, LLC. (2007, September 12). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-Chloropyrazine. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chlorophenyl)- Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
